Fmoc-Orn(Dde)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)31-14-8-13-24(28(35)36)32-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,32,37)(H,35,36)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKFYXWSCAFRFO-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583378 | |
| Record name | N~5~-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269062-80-8 | |
| Record name | N~5~-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Fmoc-Orn(Dde)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Fmoc-Nδ-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-L-ornithine, commonly abbreviated as Fmoc-Orn(Dde)-OH, is a crucial building block in modern solid-phase peptide synthesis (SPPS). As a derivative of the non-proteinogenic amino acid ornithine, its utility lies in its dual-protection system. The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain δ-amino group is protected by the Dde group, which is labile to hydrazine. This orthogonal protection strategy provides chemists with precise control over peptide chain elongation and allows for selective, on-resin modification of the ornithine side chain. This capability is invaluable for the synthesis of complex peptides, including branched, cyclic, and dye-labeled peptides.
Core Chemical Properties
This compound is a white to off-white powder. Its fundamental chemical and physical properties are summarized below.
| Property | Value | References |
| CAS Number | 269062-80-8 | [1][2][3][4] |
| Molecular Formula | C₃₀H₃₄N₂O₆ | [1][2][4] |
| Molecular Weight | 518.60 g/mol | [1][2][4] |
| Appearance | Powder | [5] |
| Purity | Typically ≥98% (TLC) for peptide synthesis grade | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, DMF | [5] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [5][7] |
Chemical Structure
The structure of this compound, with its distinct protecting groups, is central to its function in peptide synthesis.
References
Fmoc-Orn(Dde)-OH: A Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Nα-Fmoc-Nδ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-ornithine (Fmoc-Orn(Dde)-OH), a key building block in modern solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme allows for the selective modification of peptide side chains, enabling the synthesis of complex peptides, including branched and cyclic structures, which are of significant interest in drug discovery and development.
Core Molecular Data
The fundamental properties of this compound are summarized below, providing essential information for its use in synthetic protocols.
| Property | Value |
| Chemical Formula | C₃₀H₃₄N₂O₆[1][2] |
| Molecular Weight | 518.60 g/mol [1][2] |
| CAS Number | 269062-80-8[1][2] |
| Alternate Names | Nα-Fmoc-Nδ-Dde-L-ornithine, Nα-Fmoc-Nδ-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl-L-ornithine[1][2] |
Orthogonal Protection Strategy in Peptide Synthesis
This compound is a derivative of the amino acid ornithine, featuring two distinct protecting groups:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile group protects the α-amino group of ornithine. It is stable to acidic conditions and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group: This group protects the δ-amino group of the ornithine side chain. The Dde group is stable to the basic conditions used for Fmoc removal and to trifluoroacetic acid (TFA), but it can be selectively cleaved using a dilute solution of hydrazine or hydroxylamine in DMF.[1][3][4]
This orthogonal protection scheme is the cornerstone of its utility, allowing for the selective deprotection and subsequent modification of the ornithine side chain while the peptide backbone remains attached to the solid support and the N-terminus is protected.[1] This enables the synthesis of branched peptides, the attachment of labels or other moieties to specific sites, and the formation of cyclic peptides through side-chain lactamization.[4][5][6]
Experimental Protocols
The following are detailed methodologies for the key steps involving this compound in solid-phase peptide synthesis.
Standard Fmoc-SPPS Elongation Cycle
This protocol outlines the standard steps for coupling an amino acid during SPPS.
-
Fmoc Deprotection: The resin-bound peptide with a terminal Fmoc-protected amino acid is treated with a solution of 20% piperidine in DMF for 10-20 minutes at room temperature to remove the Fmoc group and expose the free amine.[1]
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (e.g., this compound) is activated with a coupling reagent such as HBTU/DIEA and added to the resin. The mixture is agitated for 2 hours to facilitate amide bond formation.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts. These steps are repeated to assemble the desired linear peptide sequence.
Selective Dde Group Deprotection
This protocol describes the selective removal of the Dde protecting group from the ornithine side chain.
-
Using Hydrazine:
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.[7][8] It is crucial not to exceed this concentration to avoid potential side reactions.[9]
-
Suspend the peptide-resin in the 2% hydrazine/DMF solution and agitate for 3-10 minutes at room temperature.[1][7]
-
Filter the resin and repeat the hydrazine treatment two more times.[9]
-
Thoroughly wash the resin with DMF to remove all traces of hydrazine.[9]
-
-
Using Hydroxylamine (for Fmoc compatibility):
-
Prepare a solution of hydroxylamine hydrochloride (1 equivalent relative to the Dde content) and imidazole (0.75 equivalents) in N-methylpyrrolidone (NMP).[9]
-
Add this solution to the peptide-resin and shake gently for 30-60 minutes at room temperature.[9]
-
Filter and wash the resin thoroughly with DMF. This method is advantageous as it does not cleave the N-terminal Fmoc group.[5]
-
Side-Chain Modification and Final Cleavage
Following selective Dde deprotection, the exposed δ-amino group of the ornithine residue can be modified.
-
Side-Chain Modification: The desired molecule (e.g., a fatty acid, a fluorescent label, or another peptide chain) is activated and coupled to the free side-chain amine using standard coupling protocols.
-
Final Cleavage and Global Deprotection: Once the synthesis and any side-chain modifications are complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed. This is typically achieved by treating the resin with a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), for 2-3 hours.
-
Peptide Precipitation and Purification: The crude peptide is precipitated from the cleavage mixture using cold diethyl ether, isolated by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis of a side-chain modified peptide using this compound.
Caption: Workflow for side-chain modification using this compound.)-OH.
References
- 1. Fmoc-D-Orn(Dde)-OH (1419640-31-5) for sale [vulcanchem.com]
- 2. scbt.com [scbt.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. rsc.org [rsc.org]
- 9. peptide.com [peptide.com]
Synthesis Pathway for Fmoc-Orn(Dde)-OH: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis pathway for Nα-(9-Fluorenylmethoxycarbonyl)-Nδ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-ornithine (Fmoc-Orn(Dde)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). The orthogonal protection strategy afforded by the Fmoc and Dde groups allows for the selective deprotection and modification of the ornithine side chain, enabling the synthesis of complex peptides, including branched, cyclic, and labeled structures.
Introduction to Orthogonal Protection in Peptide Synthesis
The synthesis of peptides with intricate architectures relies on the principle of orthogonal protection. This strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective manipulation of specific functional groups within a growing peptide chain. The Fmoc/Dde pair is a prime example of such orthogonality. The Fmoc group, protecting the α-amino group, is labile to basic conditions (e.g., piperidine), while the Dde group, protecting the δ-amino group of the ornithine side chain, is stable to base but can be selectively cleaved using hydrazine or, more orthogonally, hydroxylamine.[1] This differential reactivity is fundamental to the utility of this compound in advanced peptide chemistry.
Synthesis Pathway Overview
The synthesis of this compound is a two-step process commencing with commercially available L-ornithine. The first step involves the selective protection of the δ-amino group with the Dde protecting group. The subsequent step is the protection of the α-amino group of the resulting Nδ-Dde-L-ornithine with the Fmoc group.
Figure 1: Overall synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Nδ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-ornithine (Nδ-Dde-L-ornithine)
This procedure is adapted from a general method for the N-Dde protection of amino acids.
Materials:
-
L-Ornithine hydrochloride
-
2-Acetyldimedone (Dde-OH)
-
Triethylamine (TEA)
-
Ethanol
-
Ethyl acetate
-
5% HCl solution
-
Magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
To a suspension of L-ornithine hydrochloride (1 equivalent) and 2-acetyldimedone (1.1 equivalents) in ethanol, add triethylamine (2.2 equivalents).
-
Reflux the reaction mixture under an inert atmosphere for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate and wash with a 5% HCl solution three times.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a solid.
-
Triturate the solid with diethyl ether to afford the purified Nδ-Dde-L-ornithine.
Step 2: Synthesis of Nα-Fmoc-Nδ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-ornithine (this compound)
This procedure is a general method for the Fmoc protection of an amino acid using Fmoc-OSu.
Materials:
-
Nδ-Dde-L-ornithine
-
9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Diethyl ether
-
1 M HCl solution
Procedure:
-
Dissolve Nδ-Dde-L-ornithine (1 equivalent) in a 10% aqueous sodium bicarbonate solution.
-
Add a solution of Fmoc-OSu (1.05 equivalents) in acetone dropwise to the ornithine solution while stirring vigorously at room temperature.
-
Continue stirring for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, remove the acetone under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-OSu and by-products.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl, which will cause the product to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Purity |
| L-Ornithine HCl | C₅H₁₃ClN₂O₂ | 168.62 | 3184-13-2 | ≥98% |
| 2-Acetyldimedone | C₁₀H₁₂O₃ | 182.20 | 563-19-9 | ≥98% |
| Fmoc-OSu | C₁₉H₁₅NO₅ | 337.33 | 82911-69-1 | ≥99% |
| This compound | C₃₀H₃₄N₂O₆ | 518.60 | 269062-80-8 | ≥98% (HPLC) |
Logical Relationships in Orthogonal Deprotection
The utility of this compound in SPPS is predicated on the selective removal of the protecting groups. The following diagram illustrates the deprotection pathways.
Figure 2: Orthogonal deprotection pathways for this compound.
Standard Fmoc-SPPS cycles utilize piperidine to remove the Fmoc group for chain elongation.[2] For side-chain modification, the Dde group can be selectively removed with hydrazine or, for complete orthogonality to the Fmoc group, with a milder solution of hydroxylamine hydrochloride and imidazole in NMP.[1] The traditional use of 2% hydrazine in DMF for Dde removal can also lead to the cleavage of the Fmoc group.[1]
Conclusion
The synthesis of this compound provides a valuable tool for peptide chemists, enabling the creation of complex and modified peptides through an elegant orthogonal protection strategy. The detailed protocols and understanding of the underlying chemical principles presented in this guide are intended to support researchers and drug development professionals in the successful application of this versatile building block.
References
Fmoc-Orn(Dde)-OH: A Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Nα-Fmoc-Nδ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-ornithine (Fmoc-Orn(Dde)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme enables the synthesis of complex peptide architectures, including branched and cyclic peptides, as well as site-specific conjugation for the development of peptide-based therapeutics and research tools.
Core Concepts and Key Literature
This compound is a derivative of the non-proteinogenic amino acid ornithine, featuring two key protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position and the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group on the δ-amino side chain. This orthogonal protection strategy is the cornerstone of its utility, allowing for the selective deprotection of the side chain without affecting the N-terminal Fmoc group or acid-labile side-chain protecting groups commonly used in Fmoc-based SPPS.
The Dde group is stable to the piperidine solutions used for Fmoc removal and the strong acids (e.g., trifluoroacetic acid) used for final cleavage from the resin. It can be selectively removed using a dilute solution of hydrazine in an organic solvent, typically N,N-dimethylformamide (DMF). This selective deprotection unmasks the δ-amino group of the ornithine residue on the solid support, which can then be used for various modifications, such as the attachment of another peptide chain to form a branched peptide, cyclization with the N-terminus or another side chain, or the conjugation of molecules like fluorophores, biotin, or drug payloads.
Key literature highlights the versatility of the Fmoc/Dde strategy in creating complex peptide structures. The use of Fmoc-Lys(Dde)-OH, a closely related building block, has been extensively documented for the synthesis of labeled peptides, demonstrating the broad applicability of the Dde protecting group for site-specific modifications.[1] The orthogonality of the Dde group to Fmoc has been further refined with the development of alternative deprotection conditions using hydroxylamine, which can offer milder and more compatible conditions for sensitive sequences.
Physicochemical and Analytical Data
Accurate characterization of this compound is essential for its successful application in peptide synthesis. The following tables summarize its key physicochemical properties and provide representative analytical data.
| Property | Value |
| Chemical Formula | C₃₀H₃₄N₂O₆ |
| Molecular Weight | 518.60 g/mol |
| Appearance | White to off-white powder |
| CAS Number | 269062-80-8 |
Table 1: Physicochemical Properties of this compound
Quantitative analysis of this compound purity is typically performed by High-Performance Liquid Chromatography (HPLC). The following table outlines a general method for HPLC analysis.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | Linear gradient (e.g., 30-90% B over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 254 nm |
| Expected Purity | ≥98% |
Table 2: Representative HPLC Method for Purity Analysis of this compound
| Nucleus | Predicted Chemical Shift Range (ppm) |
| ¹H NMR | 1.0-2.0 (aliphatic CH₂, CH₃), 2.2-2.5 (Dde CH₂), 3.0-3.4 (Orn δ-CH₂), 4.1-4.5 (Fmoc CH, Orn α-CH), 7.2-7.8 (Fmoc aromatic CH) |
| ¹³C NMR | 20-40 (aliphatic CH₂, CH₃), 45-55 (Orn α-C, δ-C), 65-70 (Fmoc CH₂O), 110-150 (aromatic C), 170-180 (C=O) |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
Experimental Protocols
This section provides detailed methodologies for the synthesis, deprotection, and application of this compound in SPPS.
Synthesis of this compound
Step 1: Protection of the δ-amino group of L-ornithine with the Dde group.
-
Dissolve L-ornithine hydrochloride in a suitable solvent system (e.g., a mixture of water and dioxane).
-
Add a base (e.g., sodium carbonate) to neutralize the hydrochloride and deprotonate the amino groups.
-
Add 2-acetyldimedone (the precursor to the Dde group) to the reaction mixture.
-
Stir the reaction at room temperature for several hours until the reaction is complete, monitoring by TLC or LC-MS.
-
Acidify the reaction mixture and extract the Nδ-Dde-L-ornithine into an organic solvent.
-
Purify the product by crystallization or chromatography.
Step 2: Protection of the α-amino group with the Fmoc group.
-
Dissolve the purified Nδ-Dde-L-ornithine in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium bicarbonate) to maintain a basic pH.
-
Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) to the reaction mixture.
-
Stir the reaction at room temperature for several hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture and extract the this compound into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by flash chromatography on silica gel to yield this compound as a white solid.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for incorporating this compound into a peptide chain using SPPS.
References
The Solubility Profile of Fmoc-Orn(Dde)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Fmoc-Nδ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-L-ornithine, commonly known as Fmoc-Orn(Dde)-OH, is a crucial building block in modern solid-phase peptide synthesis (SPPS). Its utility lies in the orthogonal protection strategy offered by the base-labile fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group on the δ-side chain. This dual protection allows for selective deprotection and modification, enabling the synthesis of complex peptide architectures such as branched and cyclic peptides.[1]
A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in peptide synthesis. Proper dissolution is critical for efficient coupling reactions and overall success of the synthesis protocol. This technical guide provides a comprehensive overview of the solubility of this compound in commonly used organic solvents, along with a general protocol for solubility determination.
Chemical Properties
| Property | Value |
| CAS Number | 269062-80-8 |
| Molecular Formula | C30H34N2O6 |
| Molecular Weight | 518.60 g/mol |
| Appearance | White to off-white powder |
| pKa | 3.83 ± 0.21 (Predicted)[2] |
Qualitative Solubility Data
| Solvent | Abbreviation | Qualitative Solubility |
| N,N-Dimethylformamide | DMF | Implied soluble; used as a solvent for Dde group cleavage with hydrazine.[1][3] |
| Dimethyl sulfoxide | DMSO | Soluble[2] |
| N-Methyl-2-pyrrolidone | NMP | Generally a good solvent for Fmoc-amino acids.[4] |
| Dichloromethane | DCM | Soluble[2] |
| Tetrahydrofuran | THF | Generally a good solvent for Fmoc-amino acids, especially with PEG-based resins.[4] |
| Chloroform | CHCl3 | Soluble[2] |
| Ethyl Acetate | EtOAc | Soluble[2] |
| Acetone | (CH3)2CO | Soluble[2] |
It is important to note that the solubility of Fmoc-amino acids can be influenced by factors such as purity, crystalline form, temperature, and the presence of additives.[4]
Experimental Protocol for Solubility Determination
For precise quantitative analysis, the solubility of this compound should be determined empirically. The following is a general experimental protocol that can be adapted for this purpose.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., DMF, DMSO, NMP, DCM, THF)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a thermostatically controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Caption: Experimental workflow for determining the solubility of this compound.
Applications in Peptide Synthesis
The orthogonal nature of the Fmoc and Dde protecting groups in this compound is instrumental in the synthesis of complex peptides. The Dde group can be selectively removed using a mild solution of hydrazine (typically 2% in DMF) without affecting the Fmoc group or other common acid-labile side-chain protecting groups. This allows for site-specific modifications on the ornithine side chain while the peptide is still attached to the resin.
References
Orthogonal protection strategy using Fmoc and Dde groups.
An In-depth Technical Guide to the Orthogonal Protection Strategy Using Fmoc and Dde Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the orthogonal protection strategy employing the 9-fluorenylmethyloxycarbonyl (Fmoc) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting groups. This strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the creation of complex peptides with site-specific modifications.
Core Principles of the Fmoc/Dde Orthogonal Strategy
In peptide synthesis, protecting groups are essential for preventing unwanted side reactions at reactive functional groups of amino acids. An orthogonal protection strategy utilizes protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection of one group while others remain intact.
The Fmoc/Dde strategy is a prime example of such orthogonality. The Fmoc group is used for the temporary protection of the α-amino group of amino acids and is labile to basic conditions.[1][2] In contrast, the Dde group is employed for the protection of primary amino groups, most commonly the ε-amino group of lysine, and is stable to the basic conditions used for Fmoc removal but is cleaved by hydrazine.[3] This differential lability is the foundation of their use in synthesizing branched, cyclic, and other modified peptides.
The Fmoc Protecting Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used in SPPS.[4][5] Its popularity stems from its stability under acidic conditions and its facile removal with a mild base, typically piperidine.[6][7]
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group proceeds via a β-elimination mechanism. The proton at the C9 position of the fluorenyl group is acidic and is abstracted by a base, such as piperidine. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. The DBF molecule is then scavenged by the base to form a stable adduct.[1][7] The formation of this adduct can be monitored spectrophotometrically to quantify the efficiency of the deprotection step.[6]
Standard Fmoc Deprotection Conditions
The most common reagent for Fmoc deprotection is a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[1][6] The deprotection is typically carried out in two steps to ensure complete removal of the Fmoc group.
The Dde Protecting Group
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a protecting group used for primary amines, particularly the side chain of lysine.[8] It is stable to the basic conditions of Fmoc deprotection and acidic conditions used for the final cleavage of the peptide from the resin.
Dde Deprotection
The Dde group is typically removed by treatment with a solution of 2% hydrazine monohydrate in DMF.[3][8] It is important to note that hydrazine can also cleave the Fmoc group. Therefore, when selective Dde removal is desired, the N-terminal α-amino group should be protected with a group stable to hydrazine, such as the tert-butoxycarbonyl (Boc) group.[8][9]
A "fully orthogonal" method for Dde removal in the presence of an Fmoc group has been developed using hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP).[8] This allows for side-chain modification without the need to alter the N-terminal protecting group.
Potential Side Reactions: Dde Migration
A known complication with the Dde group is its potential to migrate from one amino group to another, especially during the piperidine treatment for Fmoc removal.[10] This can lead to a scrambling of the peptide sequence. To mitigate this issue, the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group was developed.[8] The ivDde group is more stable and less prone to migration.[8][11]
Data Presentation: Deprotection Conditions
The following tables summarize the common deprotection conditions for Fmoc and Dde groups.
Table 1: Fmoc Group Deprotection Reagents and Conditions
| Deprotection Reagent | Concentration | Typical Deprotection Time | Notes |
| Piperidine | 20% in DMF | 2 x 10 min | Highly effective and widely used.[12] Can promote aspartimide and diketopiperazine formation.[12] |
| Piperazine/DBU | 5% Piperazine, 1% DBU in DMF | - | An alternative to piperidine.[6] |
| DBU/Piperidine | 2% DBU, 2-5% Piperidine in DMF/NMP | 2 x 5-10 min | Faster deprotection, effective for sterically hindered sequences.[12] |
Table 2: Dde Group Deprotection Reagents and Conditions
| Deprotection Reagent | Concentration | Typical Deprotection Time | Orthogonality with Fmoc |
| Hydrazine monohydrate | 2% in DMF | 3 x 3 min | No (also removes Fmoc)[8] |
| Hydroxylamine hydrochloride/imidazole | 1.3:1 molar ratio in NMP | 30-60 min | Yes[8] |
Experimental Protocols
Protocol for Standard Fmoc Deprotection in SPPS
This protocol describes the removal of the Fmoc group from a peptide synthesized on a solid support.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[1]
-
Initial Wash: Drain the DMF and wash the resin three times with fresh DMF.[12]
-
First Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin, ensuring it is fully covered. Agitate for 3 minutes.[12]
-
Drain: Drain the deprotection solution.[12]
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[1][12]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1] The resin is now ready for the next coupling step.
Protocol for Selective Dde Deprotection with Hydrazine
This protocol is for the removal of the Dde group from a lysine side chain. The N-terminal amino acid should be Boc-protected.
-
Resin Preparation: Wash the Boc-protected peptide-resin with DMF.
-
Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.[8]
-
Deprotection: Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[8]
-
Reaction: Allow the mixture to stand at room temperature for 3 minutes, then filter.[8]
-
Repeat: Repeat the hydrazine treatment two more times.[8]
-
Washing: Wash the resin three times with DMF. The resin is now ready for side-chain modification.[8]
Protocol for Fully Orthogonal Dde Deprotection
This protocol allows for the removal of the Dde group in the presence of an Fmoc group.
-
Resin Preparation: Wash the Fmoc-protected peptide-resin with NMP.
-
Deprotection Solution Preparation: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the peptide-resin) and imidazole (0.75 equivalents based on the Dde content) in NMP (approximately 10 mL per gram of peptide-resin).[8]
-
Deprotection: Add the solution to the resin.[8]
-
Reaction: Gently shake the mixture at room temperature for 30 to 60 minutes.[8]
-
Washing: Filter the resin and wash three times with DMF. The resin is now ready for further elaboration.[8]
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Orthogonal deprotection of Fmoc and Dde groups.
Caption: Experimental workflow for Fmoc deprotection.
Caption: Logical relationship for Dde deprotection strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. benchchem.com [benchchem.com]
Spectroscopic and Analytical Characterization of Fmoc-Orn(Dde)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for Nα-Fmoc-Nδ-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-L-ornithine (Fmoc-Orn(Dde)-OH), a critical building block in solid-phase peptide synthesis. The strategic use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group on the δ-amino group allows for orthogonal deprotection strategies, enabling the synthesis of complex and modified peptides. This document outlines the expected spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and provides detailed experimental protocols for the characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from various spectroscopic analyses of this compound. These values are based on the known chemical structure and typical spectroscopic behavior of the constituent functional groups.
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.77-7.75 | d | 2H | Aromatic CH (Fmoc) |
| ~7.65-7.63 | d | 2H | Aromatic CH (Fmoc) |
| ~7.42-7.38 | t | 2H | Aromatic CH (Fmoc) |
| ~7.33-7.29 | t | 2H | Aromatic CH (Fmoc) |
| ~5.30 | d | 1H | α-CH |
| ~4.40-4.20 | m | 3H | Fmoc-CH, Fmoc-CH₂ |
| ~3.20 | m | 2H | δ-CH₂ |
| ~2.40 | s | 4H | Dde-CH₂ |
| ~2.05 | s | 3H | Dde-CH₃ |
| ~1.90-1.70 | m | 2H | β-CH₂ |
| ~1.60-1.40 | m | 2H | γ-CH₂ |
| ~1.05 | s | 6H | Dde-C(CH₃)₂ |
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Chemical Shift (δ) ppm | Assignment |
| ~174.0 | Carbonyl C (Carboxylic Acid) |
| ~160.0 | Carbonyl C (Dde) |
| ~156.5 | Carbonyl C (Fmoc) |
| ~143.8 | Aromatic C (Fmoc) |
| ~141.3 | Aromatic C (Fmoc) |
| ~127.8 | Aromatic CH (Fmoc) |
| ~127.1 | Aromatic CH (Fmoc) |
| ~125.1 | Aromatic CH (Fmoc) |
| ~120.0 | Aromatic CH (Fmoc) |
| ~107.0 | Vinylic C (Dde) |
| ~67.0 | Fmoc-CH₂ |
| ~54.0 | α-CH |
| ~50.0 | Dde-CH₂ |
| ~47.2 | Fmoc-CH |
| ~39.0 | δ-CH₂ |
| ~31.0 | Dde-C(CH₃)₂ |
| ~29.0 | β-CH₂ |
| ~28.0 | γ-CH₂ |
| ~27.0 | Dde-C(CH₃)₂ |
| ~18.0 | Dde-CH₃ |
Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3300 | Medium | N-H stretch (Amide) |
| ~3060-3040 | Weak | Aromatic C-H stretch |
| ~2960-2850 | Medium | Aliphatic C-H stretch |
| ~1710 | Strong | C=O stretch (Carboxylic Acid and Fmoc Urethane) |
| ~1650 | Strong | C=O stretch (Dde and Amide I) |
| ~1530 | Strong | N-H bend (Amide II) |
| ~1450, 1380 | Medium | C-H bend (Aliphatic) |
| ~1230 | Strong | C-N stretch |
| ~760, 740 | Strong | Aromatic C-H out-of-plane bend |
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₃₀H₃₄N₂O₆[1][2][3] |
| Molecular Weight | 518.60 g/mol [1][2][3] |
| Monoisotopic Mass | 518.2417 Da |
| Expected m/z [M+H]⁺ | 519.2495 |
| Expected m/z [M+Na]⁺ | 541.2314 |
| Expected m/z [M-H]⁻ | 517.2342 |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Complete dissolution is crucial for high-resolution spectra.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply consistent pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Instrument: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization, depending on the desired ion mode (positive or negative).
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Ionization Mode: Positive or negative ion mode.
-
Infusion: The sample solution can be directly infused into the mass spectrometer or introduced via liquid chromatography (LC-MS).
-
Mass Range: Scan a mass range appropriate for the expected ions (e.g., m/z 100-1000).
-
Capillary Voltage: Typically 3-4 kV.
-
Nebulizing Gas: Nitrogen is commonly used.
-
Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peaks and any significant fragment ions.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Orn(Dde)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the utilization of Fmoc-Orn(Dde)-OH in solid-phase peptide synthesis (SPPS). The orthogonal protection strategy offered by the Fmoc and Dde groups allows for the selective deprotection and modification of the ornithine side chain, enabling the synthesis of complex peptide structures such as branched and cyclic peptides.[1]
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, facilitating the efficient construction of peptide chains on a solid support. The use of orthogonally protected amino acids is crucial for the synthesis of modified or structurally complex peptides. This compound is a key building block that employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group for side-chain protection. This orthogonal system allows for the selective deprotection of the ornithine side-chain amine to introduce branches, labels, or cyclization points without affecting the rest of the peptide chain.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key steps in an SPPS protocol utilizing this compound. These values can be optimized based on the specific peptide sequence and scale of the synthesis.
| Parameter | Value/Range | Reagents & Solvents | Notes |
| Resin Loading | 0.1 - 1.0 mmol/g | Rink Amide or Wang resin | Dependent on the C-terminal amino acid and desired scale. |
| Fmoc Deprotection | 2 x 10 min | 20% Piperidine in DMF | The completion of the reaction can be monitored by UV absorbance of the dibenzylfulvene-piperidine adduct. |
| Amino Acid Coupling | 1 - 2 hours | Fmoc-amino acid (3-5 eq.), HCTU (3 eq.), DIPEA (6-9 eq.) in DMF | Coupling reagents like HBTU or HATU can also be used.[2][3] |
| Dde Deprotection | 2 x 15-30 min | 2-5% Hydrazine in DMF | The reaction can be monitored by spectrophotometry as the indazole cleavage product absorbs at 290 nm. |
| Side-Chain Modification | 2 - 12 hours | Varies based on desired modification | For example, coupling of another Fmoc-amino acid to the deprotected Orn side chain. |
| Final Cleavage & Deprotection | 2 - 4 hours | 95% TFA, 2.5% TIS, 2.5% H₂O | Scavengers like triisopropylsilane (TIS) and water are used to prevent side reactions.[4] |
| Typical Yield | 40 - 77% | - | Dependent on peptide length, sequence, and purity.[5] |
Experimental Protocols
-
Weigh the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) into a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.[4]
-
After swelling, drain the DMF from the reaction vessel.
-
If starting with a pre-loaded resin, proceed to step 3.
-
To couple the first Fmoc-amino acid to the resin, dissolve the amino acid (3-5 equivalents relative to resin loading) and a coupling agent like HCTU (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-9 equivalents) to the solution.[4]
-
Add the activated amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF to remove excess reagents.
This cycle is repeated for each amino acid in the linear peptide sequence.
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.[4]
-
Agitate for 10 minutes at room temperature and drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, 3 equivalents) in DMF. Add DIPEA (6-9 equivalents).[4]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF.
-
Follow the standard amino acid coupling protocol (Step 3.2) using this compound.
-
After coupling the desired linear peptide sequence, wash the resin with DMF.
-
Prepare a 2-5% solution of hydrazine in DMF.[6]
-
Add the hydrazine solution to the resin and agitate for 15-30 minutes at room temperature.[7]
-
Drain the solution and repeat the hydrazine treatment.
-
Wash the resin thoroughly with DMF to remove any residual hydrazine. The δ-amino group of the ornithine side chain is now deprotected and available for modification.
-
To create a branched peptide, couple the first amino acid of the branch to the deprotected ornithine side chain using the standard amino acid coupling protocol (Step 3.2).
-
Continue with the iterative peptide chain elongation cycle (Step 3) to build the peptide branch.
-
Once the desired peptide synthesis is complete, wash the resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail, typically consisting of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.[4]
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the cleavage solution containing the peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
Visualizations
References
- 1. Fmoc-D-Orn(Dde)-OH (1419640-31-5) for sale [vulcanchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. kohan.com.tw [kohan.com.tw]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: Selective Deprotection of the Dde Group
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a widely used protecting group for primary amines, particularly the ε-amino group of lysine, in solid-phase peptide synthesis (SPPS). Its utility lies in its orthogonality to the commonly used Boc (tert-butyloxycarbonyl) and, with specific conditions, Fmoc (9-fluorenylmethoxycarbonyl) protecting groups. This allows for the selective deprotection of the Dde group to enable site-specific modifications of peptides, such as branching, cyclization, or the attachment of labels and other moieties, while the peptide remains attached to the solid support.[1]
These application notes provide a comprehensive overview of the conditions for the selective deprotection of the Dde group, including detailed experimental protocols and quantitative data to guide researchers in achieving efficient and clean deprotection.
Chemical Principle
The deprotection of the Dde group is typically achieved through a nucleophilic attack by hydrazine or hydroxylamine. The reaction proceeds via the formation of a chromophoric indazole derivative when using hydrazine, which can be monitored spectrophotometrically at 290 nm.
Key Considerations for Selective Deprotection
-
Orthogonality: The Dde group is stable to the trifluoroacetic acid (TFA) used for Boc deprotection and the piperidine solutions used for Fmoc removal. However, the standard hydrazine-based Dde deprotection is not fully orthogonal to the Fmoc group, as hydrazine can also cleave the Fmoc group.[2] Therefore, when using hydrazine for Dde removal, the N-terminus of the peptide should be protected with a Boc group.[1] For complete orthogonality with the Fmoc group, a hydroxylamine-based deprotection method is recommended.[2][3]
-
ivDde vs. Dde: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is a more sterically hindered analogue of Dde.[1] This increased steric hindrance makes it more stable and less prone to migration during synthesis, but it can also be more difficult to remove.[1] In cases of difficult ivDde removal, higher concentrations of hydrazine (up to 10%) may be required.
-
Dde Migration: Dde group migration to an unprotected amine, such as the ε-amino group of another lysine, can occur, particularly during Fmoc removal with piperidine.[4] Careful control of reaction conditions and the use of the more stable ivDde group can minimize this side reaction.
-
Reaction Monitoring: The removal of the Dde group with hydrazine can be monitored spectrophotometrically by detecting the release of the indazole byproduct at 290 nm.[5]
Quantitative Data on Deprotection Conditions
The efficiency of Dde (and ivDde) deprotection is influenced by several factors, including the concentration of the deprotecting agent, reaction time, and the number of treatments. The following tables summarize quantitative data from an optimization study on the removal of an ivDde group.
Table 1: Effect of Hydrazine Concentration on ivDde Deprotection
| Condition ID | Hydrazine Concentration (%) | Reaction Time per Repetition (min) | Number of Repetitions | Deprotection Completion |
| 2 | 2 | 3 | 3 | Incomplete |
| 12 | 4 | 3 | 3 | Near Complete |
Data summarized from an optimization study on a model peptide (ACP-K(ivDde)).[6]
Table 2: Effect of Reaction Time and Repetitions on ivDde Deprotection with 2% Hydrazine
| Condition ID | Hydrazine Concentration (%) | Reaction Time per Repetition (min) | Number of Repetitions | Deprotection Completion |
| 6 | 2 | 5 | 3 | ~50% |
| 10 | 2 | 3 | 4 | Nominal increase over 3 repetitions |
Data summarized from an optimization study on a model peptide (ACP-K(ivDde)).[6]
Experimental Protocols
Protocol 1: Selective Deprotection of Dde/ivDde with Hydrazine
This protocol is suitable when the N-terminal amino acid is Boc-protected.
Materials:
-
Dde/ivDde-protected peptide on solid support
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Reaction vessel with a filter
Procedure:
-
Prepare the Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For difficult-to-remove ivDde groups, the concentration can be increased up to 10%. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection Treatment:
-
Repeat Treatment: Repeat the deprotection treatment (step 3) two to four more times to ensure complete removal.[1][5]
-
Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove the deprotection reagent and the cleaved protecting group.[1][7]
-
Confirmation of Deprotection (Optional): A small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm the complete removal of the Dde group.
Protocol 2: Fully Orthogonal Deprotection of Dde with Hydroxylamine
This protocol is recommended when complete orthogonality with the Fmoc group is required.
Materials:
-
Dde-protected peptide on solid support
-
N-methylpyrrolidone (NMP) or a mixture of NMP and Dichloromethane (DCM)
-
Hydroxylamine hydrochloride
-
Imidazole
-
Reaction vessel with a filter
Procedure:
-
Prepare the Deprotection Solution:
-
Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the peptide-resin) and imidazole (0.75-1.4 equivalents based on the Dde content) in NMP (approximately 10 mL per gram of peptide-resin).[1][3]
-
For some applications, a 1:5 (v/v) mixture of DCM and the NMP solution can be used.[3]
-
-
Resin Treatment:
-
Swell the peptide-resin in the chosen solvent system.
-
Drain the solvent and add the deprotection solution to the resin.
-
-
Deprotection Reaction: Gently agitate the mixture at room temperature for 30 minutes to 3 hours.[3][8] The reaction time may need to be optimized depending on the specific peptide sequence and resin.
-
Washing:
Visualizations
Experimental Workflow for Selective Dde Deprotection
References
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. biotage.com [biotage.com]
- 7. rsc.org [rsc.org]
- 8. peptide.com [peptide.com]
Application of Fmoc-Orn(Dde)-OH in the Synthesis of Cyclic Peptides: A Guide for Researchers
Introduction
Cyclic peptides have emerged as a promising class of therapeutics, offering enhanced metabolic stability, improved receptor affinity, and greater conformational rigidity compared to their linear counterparts. A key strategy in the synthesis of these molecules is the formation of a lactam bridge, often between the side chains of a basic amino acid, such as ornithine, and an acidic amino acid. The use of Nα-Fmoc-Nδ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-L-ornithine (Fmoc-Orn(Dde)-OH) is a cornerstone of this approach, enabling a sophisticated orthogonal protection strategy.
The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is a protecting group for primary amines that is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions used for Boc and tBu group removal. However, the Dde group can be selectively cleaved under mild nucleophilic conditions, most commonly with dilute hydrazine, allowing for specific deprotection of the ornithine side chain.[1][2][3] This orthogonality is pivotal for directed on-resin or solution-phase cyclization, providing a versatile tool for the synthesis of complex cyclic peptides.
This application note provides detailed protocols and quantitative data for the use of this compound in both on-resin and solution-phase cyclic peptide synthesis, aimed at researchers, scientists, and professionals in drug development.
Data Presentation: On-Resin vs. Solution-Phase Cyclization
The choice between on-resin and solution-phase cyclization is a critical strategic decision in the synthesis of cyclic peptides. On-resin cyclization is often favored as it can minimize intermolecular side reactions due to the pseudo-dilution effect of the solid support, potentially leading to higher yields of the desired monomeric cyclic peptide.[4] Conversely, solution-phase cyclization offers greater conformational flexibility for the peptide to adopt a favorable cyclization conformation, but it necessitates high dilution to prevent oligomerization, which can reduce the overall yield.[4]
The following tables summarize representative quantitative data from the literature for both approaches. It is important to note that direct comparative studies on the same peptide sequence using this compound for both on-resin and solution-phase cyclization are scarce. The data presented here is compiled from different studies to illustrate the potential outcomes of each strategy.
Table 1: Representative Data for On-Resin Cyclization of an Ornithine-Containing Peptide
| Peptide Sequence | Cyclization Strategy | Coupling Reagent | Yield (%) | Purity (%) | Reference |
| Gramicidin S | On-Resin (Side-chain anchoring, not Dde) | PyBOP/HOBt | 43 | 96 | [1] |
Note: This example illustrates a typical yield and purity for on-resin cyclization of a similar peptide but does not use the Dde protecting group strategy.
Table 2: Representative Data for Solution-Phase Cyclization of a Peptide Synthesized with this compound
| Peptide Sequence | Cyclization Strategy | Coupling Reagent | Yield (%) | Purity (%) | Reference |
| Gramicidin S | Solution-Phase (Off-Resin) | Not Specified | 17 | 70 | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a side-chain to side-chain cyclized peptide using this compound and an acidic amino acid with an orthogonal protecting group (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH).
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the assembly of the linear peptide on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound and an orthogonally protected acidic amino acid, e.g., Fmoc-Asp(OAll)-OH)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: DMF, DCM, Methanol
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. d. Monitor the coupling reaction using a Kaiser test.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, incorporating this compound and the orthogonally protected acidic amino acid at the desired positions.
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Washing and Drying: Wash the resin-bound linear peptide precursor with DMF, DCM, and MeOH, then dry under vacuum.
Protocol 2: On-Resin Cyclization
This protocol describes the selective deprotection of the Dde and an orthogonal protecting group on the resin, followed by intramolecular cyclization.
Materials:
-
Resin-bound linear peptide from Protocol 1
-
Dde deprotection solution: 2% hydrazine monohydrate in DMF[3][5]
-
Allyl deprotection (if using Fmoc-Asp(OAll)-OH): Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), Phenylsilane, DCM
-
Cyclization coupling reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HOBt, DIPEA
-
Solvents: DMF, DCM
Procedure:
-
Selective Dde Deprotection: a. Swell the peptide-resin in DMF. b. Treat the resin with 2% hydrazine monohydrate in DMF for 3-5 minutes at room temperature. Repeat this treatment two more times.[5] c. Wash the resin thoroughly with DMF.
-
Selective Allyl Deprotection (Example): a. Wash the peptide-resin with DCM. b. Treat the resin with a solution of Pd(PPh₃)₄ (0.2 eq.) and phenylsilane (20 eq.) in DCM for 20 minutes. Repeat this treatment. c. Wash the resin with DCM, followed by a wash with 5 mM sodium diethyldithiocarbamate solution in DMF to remove the palladium catalyst, and then with DMF.
-
On-Resin Cyclization (Lactam Bridge Formation): a. Swell the resin with the two deprotected side chains in DMF. b. Add a solution of PyBOP (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF. c. Agitate the reaction at room temperature for 12-24 hours. d. Monitor the reaction for the absence of free amines using a Kaiser test.
-
Washing: Wash the resin with DMF and DCM and dry under vacuum.
Protocol 3: Solution-Phase Cyclization
This protocol describes the cleavage of the partially protected peptide from the resin, followed by cyclization in solution.
Materials:
-
Resin-bound linear peptide from Protocol 1
-
Cleavage cocktail (for partial deprotection): 1% TFA in DCM
-
Dde deprotection solution: 2% hydrazine monohydrate in DMF
-
Cyclization coupling reagents: HBTU, HOBt, DIPEA
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Cleavage of Partially Protected Peptide: Cleave the peptide from the resin while keeping the Dde and other side-chain protecting groups intact using a mild cleavage cocktail (e.g., 1% TFA in DCM for a hyper-acid sensitive resin).
-
Purification of Linear Peptide: Purify the crude linear peptide by RP-HPLC.
-
Selective Dde Deprotection in Solution: a. Dissolve the purified linear peptide in DMF. b. Add 2% hydrazine monohydrate and stir for 10-15 minutes. c. Monitor the deprotection by LC-MS. d. Purify the deprotected linear peptide by RP-HPLC.
-
Solution-Phase Cyclization: a. Dissolve the purified linear peptide with the deprotected ornithine side chain and a deprotected acidic amino acid side chain in DMF at a high dilution (e.g., 0.1-1 mM) to minimize intermolecular reactions. b. Add HBTU (1.5 eq.), HOBt (1.5 eq.), and DIPEA (3 eq.). c. Stir the reaction at room temperature for 12-24 hours. d. Monitor the reaction progress by LC-MS.
-
Purification: Purify the cyclic peptide by RP-HPLC as described in Protocol 4.
Protocol 4: Final Cleavage and Purification
This protocol details the final steps to obtain the purified cyclic peptide after on-resin cyclization.
Materials:
-
Resin-bound cyclic peptide from Protocol 2
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Solvents for HPLC purification (e.g., acetonitrile, water, with 0.1% TFA)
Procedure:
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove all remaining side-chain protecting groups.
-
Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a desiccator.
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent and purify by preparative RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white, fluffy powder.
Visualizations
Caption: Orthogonal protection strategy for cyclic peptide synthesis.
Caption: Experimental workflow for on-resin cyclization.
Caption: Experimental workflow for solution-phase cyclization.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors influencing on-resin depsipeptide bond formation: case studies on daptomycin- and brevicidine-derived sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. biotage.com [biotage.com]
Application Notes and Protocols for the Use of Fmoc-Orn(Dde)-OH in Branched Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of structurally complex peptides is a cornerstone of modern drug discovery, vaccine development, and biomedical research. Branched peptides, in particular, offer significant advantages over their linear counterparts, including increased stability, enhanced receptor affinity, and the ability to present multiple copies of an epitope, as seen in Multiple Antigenic Peptides (MAPs).[1] The strategic use of orthogonally protected amino acids is fundamental to the successful construction of these non-linear architectures.
Fmoc-Orn(Dde)-OH, and its close analog Fmoc-Lys(Dde)-OH, are invaluable reagents in this context. The N-α-9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group and is labile to mild basic conditions (e.g., piperidine). The side-chain δ-amino group of ornithine is protected by the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. This Dde group is stable to the piperidine treatment used for Fmoc removal but can be selectively cleaved under mild conditions with hydrazine, providing an orthogonal handle for on-resin, site-specific chain elongation or modification.[2] This application note provides a comprehensive overview, detailed protocols, and expected outcomes for the use of this compound in the synthesis of branched peptides.
Core Principles: The Orthogonal Protection Strategy
The utility of this compound is rooted in its orthogonal protection scheme. In solid-phase peptide synthesis (SPPS), "orthogonality" refers to the use of multiple protecting groups that can be removed under distinct chemical conditions without affecting one another. This allows for precise, stepwise manipulation of the peptide structure.
The Fmoc/Dde strategy is a classic example of this principle in action. The peptide backbone is assembled using standard Fmoc chemistry. Once the linear sequence is complete and the this compound residue is incorporated, the resin-bound peptide can be treated with a dilute solution of hydrazine in a suitable solvent like N,N-dimethylformamide (DMF) to selectively remove the Dde group from the ornithine side chain. This exposes a primary amine, which then serves as the starting point for the synthesis of the peptide branch.
Data Presentation: Synthesis and Deprotection Efficiency
The successful synthesis of branched peptides hinges on the efficiency of both the Dde deprotection and the subsequent coupling reactions at the newly exposed amine. While yields are sequence-dependent, the following tables provide an overview of typical conditions and expected outcomes.
Table 1: Comparison of Dde/ivDde Deprotection Conditions
| Deprotection Reagent | Concentration | Treatment Time & Repetitions | Observed Efficiency | Notes |
| Hydrazine monohydrate in DMF | 2% (v/v) | 3 minutes x 3 | Often incomplete for ivDde, ~50% removal observed in some cases. More effective for Dde. | Standard, widely cited condition.[1] |
| Hydrazine monohydrate in DMF | 4% (v/v) | 3 minutes x 3 | Near complete removal of ivDde. | Increased hydrazine concentration can significantly improve efficiency.[1] |
| Hydrazine monohydrate in DMF | 5% (v/v) | Not specified | Used in microwave-assisted synthesis with high final purity.[3] | Higher concentrations may risk side reactions like peptide cleavage at Gly residues. |
| Hydroxylamine HCl / Imidazole in NMP | 1.3:1 molar ratio | 30-60 minutes | Effective and fully orthogonal to the Fmoc group. | A key advantage is that it does not remove the Fmoc group, allowing for alternative synthetic strategies.[4] |
Note: The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group is a more hindered version of Dde, offering greater stability during prolonged syntheses but often requiring more stringent removal conditions.[2]
Table 2: Representative Purity of Branched Peptides Synthesized Using Fmoc-Lys(ivDde)-OH
| Branched Peptide Target | Synthesis Method | Final Purity | Reference |
| Lactoferricin-Lactoferrampin Chimera | Microwave-Enhanced SPPS | 77% | [3] |
| Ubiquitin(47-76)-H2B(118-126) Conjugate | Microwave-Enhanced SPPS | 75% | [3] |
| Tetra-branched Antifreeze Peptide Analog | Microwave-Enhanced SPPS | 71% | [3] |
These purity levels, achieved after cleavage and precipitation, reflect the cumulative efficiency of all synthesis steps, including deprotection and coupling at the branch point.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of a branched peptide using this compound.
Protocol 1: On-Resin Dde Group Removal with Hydrazine
-
Resin Preparation: Following the synthesis of the main peptide chain on a solid support (e.g., Rink Amide resin), ensure the N-terminal α-amino group is protected (e.g., with a Boc group if the final branched peptide is to have a free N-terminus, or left as Fmoc if it will be cleaved later). Wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Deprotection Solution Preparation: Prepare a 2-4% (v/v) solution of hydrazine monohydrate in DMF. For 1 gram of resin, approximately 75 mL of total solution will be needed for the repeated treatments.
-
Dde Cleavage: Add the hydrazine solution to the resin (approx. 25 mL per gram of resin). Gently agitate the mixture at room temperature for 3-5 minutes.
-
Filtration and Repetition: Filter the deprotection solution from the resin. Repeat the hydrazine treatment (Step 3) two to three more times to ensure complete removal of the Dde group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of hydrazine and the cleaved Dde-adduct. The resin is now ready for the synthesis of the peptide branch.
Protocol 2: Synthesis of the Peptide Branch
-
First Amino Acid Coupling: Swell the resin from Protocol 1 in DMF. In a separate vessel, activate the first Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) using a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. Microwave-assisted coupling can significantly reduce this time and improve efficiency.[3]
-
Monitoring and Capping: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. If the coupling is incomplete, repeat the coupling step. If traces of unreacted amines remain, they can be capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
-
Chain Elongation: Remove the Fmoc group from the newly coupled amino acid using a 20% piperidine in DMF solution. Proceed with standard Fmoc-SPPS cycles to elongate the peptide branch to the desired length.
-
Final Cleavage and Deprotection: Once the branched peptide synthesis is complete, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase HPLC.
Visualizations
Experimental Workflow for Branched Peptide Synthesis
Caption: Workflow for creating a branched peptide using this compound.
Conceptual Signaling Pathway for Branched Antimicrobial Peptides (BAMPs)
Many branched peptides, particularly those designed as antimicrobial agents, function by disrupting bacterial cell membranes and can also modulate the host's immune response.[5]
Caption: Dual action of a branched antimicrobial peptide.
Conclusion
This compound is an enabling tool for the synthesis of complex, non-linear peptides. Its orthogonal protecting group strategy allows for the precise and site-specific construction of peptide branches, which is essential for applications ranging from the development of multivalent vaccines and potent antimicrobial agents to the creation of novel biomaterials.[6] The protocols and data presented herein provide a foundational guide for researchers looking to leverage this versatile building block to advance their scientific and therapeutic development goals. Successful synthesis requires careful optimization of deprotection and coupling steps, but the resulting branched structures offer functionalities and properties that are often unattainable with simple linear peptides.
References
- 1. Branched peptides as therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. kohan.com.tw [kohan.com.tw]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial and Anti-Inflammatory Activity of Branched Peptides Derived from Natural Host Defense Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
On-Resin Modification of Ornithine Side Chains with Fmoc-Orn(Dde)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the on-resin modification of ornithine side chains utilizing the orthogonally protected amino acid, Fmoc-Orn(Dde)-OH. This technique is a cornerstone in modern peptide chemistry, enabling the synthesis of complex peptide architectures such as cyclic and branched peptides, which are of significant interest in drug discovery and development.[1][2] The protocols detailed below are designed for manual solid-phase peptide synthesis (SPPS) and can be adapted for automated synthesizers.
Core Principles: Orthogonal Protection Strategy
The successful on-resin modification of the ornithine side chain hinges on an orthogonal protection strategy. In Fmoc-based SPPS, the α-amino group is temporarily protected by the base-labile Fmoc group, which is removed at each cycle of amino acid addition. The δ-amino group of the ornithine side chain is protected by the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group. The Dde group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but can be selectively cleaved under mild conditions using hydrazine, without affecting the Fmoc group or other acid-labile side-chain protecting groups.[3][4] This orthogonality allows for the selective deprotection and subsequent modification of the ornithine side chain while the peptide remains attached to the solid support.
Applications in Drug Development
The ability to selectively modify the ornithine side chain on-resin has significant implications for the development of novel peptide-based therapeutics. Key applications include:
-
Synthesis of Cyclic Peptides: On-resin cyclization is a streamlined method to produce conformationally constrained peptides.[2][5] Cyclization can enhance metabolic stability, receptor affinity, and selectivity. The deprotected ornithine side chain can be reacted with an activated carboxylic acid from another residue on the peptide to form a lactam bridge.[2]
-
Synthesis of Branched Peptides: The ornithine side chain can serve as an attachment point for a second peptide chain, leading to the formation of branched or multi-antigenic peptides (MAPs).[6] This is particularly useful in vaccine development and for creating peptides with multiple functional domains.
-
Site-Specific Conjugation: The exposed amine on the ornithine side chain provides a handle for the site-specific attachment of various molecules, including fluorescent labels, cytotoxic drugs for targeted delivery, or polyethylene glycol (PEG) to improve pharmacokinetic properties.
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for the synthesis of a linear peptide on a solid support using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU, HOBt, or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat with a fresh portion of 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[7]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, 2.9 equivalents), and an additive (e.g., HOBt, 3 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.[8]
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence, incorporating this compound at the desired position.
Protocol 2: On-Resin Deprotection of the Dde Group
This protocol describes the selective removal of the Dde protecting group from the ornithine side chain.
Materials:
-
Peptide-resin containing Orn(Dde)
-
2% (v/v) Hydrazine monohydrate in DMF
-
DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Dde Deprotection:
-
Drain the DMF.
-
Add a solution of 2% hydrazine monohydrate in DMF to the resin.
-
Agitate the mixture at room temperature. The reaction time can vary, typically ranging from 3 to 15 minutes per treatment.[4]
-
Drain the hydrazine solution.
-
Repeat the hydrazine treatment 2-3 times to ensure complete deprotection.[4]
-
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove any residual hydrazine and the cleaved Dde-hydrazine adduct. The resin is now ready for side-chain modification.
Protocol 3: On-Resin Side-Chain Modification (Example: Acylation)
This protocol provides an example of modifying the deprotected ornithine side chain via acylation.
Materials:
-
Peptide-resin with deprotected ornithine side chain
-
Carboxylic acid (e.g., Acetic anhydride for acetylation) (10 equivalents)
-
DIPEA (10 equivalents)
-
DMF
Procedure:
-
Acylation Reaction:
-
Swell the resin from Protocol 2 in DMF.
-
In a separate vial, dissolve the carboxylic acid and DIPEA in DMF.
-
Add the acylation solution to the resin and agitate at room temperature for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times). The peptide is now modified at the ornithine side chain.
Protocol 4: Cleavage and Global Deprotection
This protocol details the final cleavage of the peptide from the resin and the removal of all remaining side-chain protecting groups.
Materials:
-
Modified peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Data Presentation
Table 1: Summary of Reagents and Conditions for Key SPPS Steps
| Step | Reagent/Solvent | Concentration | Reaction Time | Equivalents (relative to resin loading) |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 2 x 5-15 min | - |
| Amino Acid Coupling | Fmoc-Amino Acid | - | 1-2 hours | 3-5 |
| HBTU/HOBt or HATU | ~0.5 M in DMF | 1-2 hours | 2.9-5 | |
| DIPEA | - | 1-2 hours | 6-10 | |
| Dde Deprotection | Hydrazine monohydrate in DMF | 2% (v/v) | 3 x 3-15 min | - |
| Cleavage | TFA/H₂O/TIS | 95:2.5:2.5 (v/v/v) | 2-3 hours | - |
Visualizations
Caption: Workflow for on-resin modification of ornithine side chains.
Caption: Orthogonal deprotection of this compound.
References
Application Notes: Fmoc-Orn(Dde)-OH for Site-Specific Peptide-Drug Conjugate (PDC) Preparation
Introduction
Peptide-Drug Conjugates (PDCs) represent a promising class of targeted therapeutics, designed to deliver a potent cytotoxic agent specifically to diseased cells, thereby minimizing systemic toxicity.[1][2] A critical aspect of PDC design is the site-specific conjugation of the drug, which ensures a homogeneous product with a defined drug-to-peptide ratio, leading to predictable pharmacokinetics and efficacy.[3][4] The use of orthogonally protected amino acids in Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of this approach.[5][6] Fmoc-Orn(Dde)-OH, an ornithine derivative with its Nα-amino group protected by the base-labile Fmoc group and its side-chain δ-amino group protected by the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, is an invaluable tool for this purpose.[7]
The Dde group is stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage, making it truly orthogonal to the most common SPPS strategy.[8] This allows for the selective deprotection of the ornithine side chain while the peptide is still anchored to the solid support, revealing a unique chemical handle for the precise attachment of a drug, linker, or imaging agent.[7]
Principle of Orthogonal Deprotection
The power of this compound lies in its two distinct protecting groups, which can be removed under mutually exclusive conditions. This "orthogonal" strategy is the foundation for site-specific modification.
-
Fmoc Group (Nα-protection): Removed by a mild base, typically 20% piperidine in DMF, to allow for peptide chain elongation.[6][9]
-
tBu-based Groups (Side-chain protection): Standard protecting groups for other trifunctional amino acids (e.g., Asp, Glu, Cys) are removed by strong acid (TFA) during the final cleavage step.[5][9]
-
Dde Group (Ornithine side-chain protection): Stable to both piperidine and TFA. It is selectively removed by treatment with a dilute solution of hydrazine (typically 2% in DMF), unmasking the primary amine on the ornithine side chain for conjugation.[7][10][11]
Experimental Protocols
The following protocols outline the synthesis of a peptide containing an Orn(Dde) residue, selective Dde deprotection, on-resin drug conjugation, and final cleavage.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the assembly of the peptide chain on a solid support using the standard Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including this compound)
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, DCM
Methodology:
-
Resin Swelling: Swell the resin in DMF within a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes to ensure complete removal of the Fmoc group.[12]
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the desired Fmoc-amino acid (3 eq.) with a coupling reagent like HBTU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF for 1-5 minutes.[6]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Optional: Monitor coupling completion using a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines.[6]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, incorporating this compound at the desired position for conjugation.
Protocol 2: Selective On-Resin Dde Deprotection
This protocol details the removal of the Dde group to expose the ornithine side-chain amine.
Materials:
-
Peptide-resin containing the Orn(Dde) residue
-
Dde Deprotection Solution: 2% (v/v) hydrazine monohydrate in DMF.[7][10]
-
Washing Solvent: DMF
Methodology:
-
N-terminal Protection (Crucial): Before Dde removal, ensure the N-terminal Fmoc group of the peptide is either kept on or replaced with a Boc group (by reacting with Boc anhydride). This is because 2% hydrazine can also cleave the Fmoc group.[7]
-
Resin Preparation: Wash the peptide-resin with DMF.
-
Hydrazine Treatment:
-
Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of hydrazine and the Dde-hydrazine adduct. The resin is now ready for site-specific conjugation.
Protocol 3: On-Resin Drug Conjugation
This protocol describes the coupling of an activated drug-linker moiety to the newly exposed ornithine side-chain amine.
Materials:
-
Peptide-resin with deprotected Orn side chain
-
Activated Drug-Linker Moiety (e.g., with a carboxylate for amide bond formation)
-
Coupling Reagents: HBTU/DIPEA or similar
-
Solvent: DMF
Methodology:
-
Drug-Linker Activation: In a separate vial, dissolve the drug-linker moiety (1.5-3 eq.) and coupling reagents (e.g., HBTU/DIPEA) in DMF.
-
Conjugation Reaction: Add the activated drug-linker solution to the peptide-resin.
-
Incubation: Agitate the reaction vessel at room temperature. Reaction time can vary significantly (from a few hours to overnight) depending on the steric hindrance and reactivity of the drug-linker.
-
Washing: Drain the conjugation solution and wash the resin extensively with DMF and DCM to remove all unreacted drug and coupling byproducts.
Protocol 4: Final Cleavage and Purification
This protocol details the cleavage of the final peptide-drug conjugate from the resin and its subsequent purification.
Materials:
-
Conjugated PDC-resin
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane (TIS). The exact composition depends on the other amino acids in the sequence.
-
Cold diethyl ether
-
Centrifuge
-
RP-HPLC system for purification
-
Mass spectrometer for analysis
Methodology:
-
Resin Preparation: Wash the PDC-resin with DCM and dry it under vacuum.
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the PDC from the resin and remove all remaining acid-labile side-chain protecting groups.
-
Precipitation: Filter the cleavage solution to separate it from the resin beads. Precipitate the crude PDC by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Pellet the precipitated PDC by centrifugation, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Drying: Dry the crude PDC pellet under vacuum.
-
Purification and Analysis: Purify the crude PDC using reverse-phase high-performance liquid chromatography (RP-HPLC). Analyze the fractions by mass spectrometry to confirm the molecular weight of the final conjugate and pool the pure fractions.[13]
-
Lyophilization: Lyophilize the pooled pure fractions to obtain the final peptide-drug conjugate as a fluffy white powder.
Data Presentation
Successful synthesis and conjugation can be evaluated by several quantitative metrics. The following table provides an example of typical data obtained during PDC synthesis. Actual values are highly dependent on the specific peptide sequence and drug conjugate.
| Parameter | Typical Range | Method of Analysis | Description |
| Crude Peptide Purity | 60-95% | RP-HPLC | Purity of the peptide before conjugation, after initial synthesis and cleavage. |
| Dde Deprotection Efficiency | >99% | Mass Spectrometry | Confirmed by the mass shift corresponding to the loss of the Dde group (178.1 Da).[11] |
| Conjugation Efficiency | 70-95% | RP-HPLC / Mass Spec | Percentage of peptide successfully conjugated with the drug-linker, determined by peak area integration or mass spec signal intensity. |
| Final PDC Purity | >95-98% | RP-HPLC | Purity of the final product after purification, required for in-vitro and in-vivo studies.[13] |
| Overall Yield | 10-40% | Gravimetric | The final amount of purified PDC relative to the initial resin loading scale. Varies widely based on peptide length and conjugation complexity. |
Visualizations
Logical & Experimental Workflows
Caption: Orthogonal protection and deprotection logic for this compound.
Caption: Experimental workflow for peptide-drug conjugate synthesis.
References
- 1. Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress | MDPI [mdpi.com]
- 2. ConjuPepDB: a database of peptide–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific peptide conjugation to carrier molecules - UCL Discovery [discovery.ucl.ac.uk]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. drivehq.com [drivehq.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Protocol for the Selective Removal of the Dde Protecting Group Using Hydrazine in DMF
For Researchers, Scientists, and Drug Development Professionals
Application Note
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial amine-protecting group in solid-phase peptide synthesis (SPPS).[1][2] Its primary advantage lies in its orthogonality to the commonly used Boc and Fmoc protecting groups, allowing for selective deprotection and subsequent site-specific modification of peptides, such as branching, cyclization, or the attachment of labels.[1][2]
The standard method for Dde group removal involves treatment with a dilute solution of hydrazine in N,N-dimethylformamide (DMF).[1][2] The mechanism of cleavage involves a nucleophilic attack by hydrazine on the Dde group, followed by a cyclization reaction that releases the free amine and forms a stable indazole derivative.[1] This method is highly efficient, with deprotection often completed within minutes at room temperature.[3][4]
However, it is critical to note that the conditions for Dde removal are not compatible with the Fmoc protecting group, as hydrazine will also cleave the Fmoc group.[2] Therefore, when planning the synthesis of complex peptides requiring selective Dde removal, the N-terminal amino acid should be protected with a Boc group.[2]
Care must also be taken with the concentration of hydrazine, as solutions exceeding 2% can lead to undesirable side reactions, including peptide cleavage at glycine residues and the conversion of arginine to ornithine.[2] For the more sterically hindered ivDde group, which offers greater stability during synthesis, similar deprotection conditions are used, although sometimes higher concentrations of hydrazine (up to 10%) may be required for complete removal.[5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the Dde group removal protocol using hydrazine in DMF, based on established literature.
| Parameter | Value | Notes |
| Hydrazine Monohydrate Concentration | 2% (v/v) in DMF | Higher concentrations can cause side reactions.[2] |
| Reaction Time (per treatment) | 3 - 15 minutes | Multiple short treatments are generally more effective.[1][6] |
| Number of Treatments | 2 - 3 repetitions | Ensures complete removal of the Dde group.[1][2] |
| Volume of Reagent | ~25 mL per gram of resin | Sufficient volume is needed to swell the resin and ensure complete reaction.[2] |
| Reaction Monitoring | Spectrophotometry at 290 nm | The indazole byproduct absorbs strongly at this wavelength, allowing for real-time monitoring of the reaction progress. |
Experimental Protocol: Batch-wise Dde Deprotection on Solid Support
This protocol details the step-by-step procedure for the removal of the Dde protecting group from a peptide synthesized on a solid support.
Materials:
-
Peptide-resin containing a Dde-protected amino acid
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate
-
Reaction vessel with a sintered glass filter
-
Shaker or rocker
Procedure:
-
Resin Swelling:
-
Place the peptide-resin in the reaction vessel.
-
Add a sufficient amount of DMF to swell the resin completely (approximately 10-15 mL per gram of resin).
-
Agitate the mixture on a shaker or rocker for 30-60 minutes.
-
-
Preparation of Deprotection Reagent:
-
Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF. For example, to prepare 50 mL of the solution, add 1 mL of hydrazine monohydrate to 49 mL of DMF.
-
-
Dde Group Removal:
-
Repeat Treatment:
-
Washing:
-
Confirmation of Deprotection (Optional):
-
To confirm the complete removal of the Dde group, a small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.[6]
-
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for Dde group removal.
Caption: Workflow for Dde deprotection using hydrazine/DMF.
References
Application Notes: Synthesis of Fluorescently Labeled Peptides Using Fmoc-Orn(Dde)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific fluorescent labeling of peptides is a powerful technique in chemical biology and drug development. It enables the study of peptide localization, trafficking, and binding interactions with high sensitivity. The use of the orthogonal protecting group strategy, specifically employing Fmoc-Orn(Dde)-OH, allows for the precise introduction of a fluorescent label onto the side chain of an ornithine residue within a peptide sequence. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is stable to the basic conditions used for Fmoc group removal (piperidine treatment) but can be selectively cleaved under mild conditions using hydrazine, exposing the ornithine side-chain amine for conjugation with a fluorescent dye.[1] This method provides researchers with exceptional control over the labeling process, ensuring a homogeneously labeled peptide product.
Principle of the Method
The overall strategy involves the following key stages:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support using standard Fmoc/tBu chemistry. This compound is incorporated at the desired position in the peptide sequence.
-
Selective Dde Deprotection: Once the full-peptide sequence is assembled, the Dde group is selectively removed from the ornithine side chain by treating the resin-bound peptide with a dilute solution of hydrazine in DMF.[2][3]
-
On-Resin Fluorescent Labeling: The exposed primary amine on the ornithine side chain is then reacted with an activated fluorescent dye (e.g., an NHS-ester or isothiocyanate derivative) while the peptide remains attached to the solid support.
-
Cleavage and Global Deprotection: The fluorescently labeled peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid-based).
-
Purification and Analysis: The final fluorescently labeled peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Purpose |
| Rink Amide Resin | 100-200 mesh | Solid support for C-terminal amide peptides |
| Fmoc-amino acids | Synthesis grade | Peptide building blocks |
| This compound | Synthesis grade | Ornithine with orthogonal side-chain protection |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Solvent |
| Piperidine | Reagent grade | Fmoc deprotection |
| HBTU/HATU | Reagent grade | Coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | Reagent grade | Base for coupling |
| Hydrazine monohydrate | Reagent grade | Dde deprotection |
| Fluorescent Dye-NHS ester | Labeling grade | Fluorescent labeling |
| Trifluoroacetic acid (TFA) | Reagent grade | Cleavage and deprotection |
| Triisopropylsilane (TIS) | Reagent grade | Scavenger for cleavage |
| Diethyl ether | Reagent grade | Peptide precipitation |
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry)
This protocol outlines the manual synthesis of a model peptide.
| Step | Procedure | Time |
| 1. Resin Swelling | Swell Rink Amide resin in DMF for 30 minutes in a reaction vessel. | 30 min |
| 2. Fmoc Deprotection | Treat the resin with 20% piperidine in DMF. | 2 x 10 min |
| 3. Washing | Wash the resin thoroughly with DMF (5x) and DCM (3x). | 5-10 min |
| 4. Amino Acid Coupling | Pre-activate a solution of the desired Fmoc-amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF for 5 minutes. Add the activated solution to the resin and shake. | 1-2 hours |
| 5. Washing | Wash the resin with DMF (3x) and DCM (3x). | 5 min |
| 6. Repeat | Repeat steps 2-5 for each amino acid in the sequence, incorporating this compound at the desired position. | Variable |
Protocol 2: Selective Dde Group Deprotection
This procedure is performed on the fully assembled, resin-bound peptide.[2][3][4]
| Step | Procedure | Time |
| 1. Resin Preparation | Wash the peptide-resin with DMF (3x). | 3 min |
| 2. Hydrazine Treatment | Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. Add this solution to the resin. | 2 x 5 min |
| 3. Washing | Wash the resin thoroughly with DMF (5x) to remove all traces of hydrazine. | 5 min |
Protocol 3: On-Resin Fluorescent Labeling
| Step | Procedure | Time |
| 1. Dye Activation | Dissolve the fluorescent dye-NHS ester (1.5-2 eq) and DIPEA (2 eq) in DMF. | 5 min |
| 2. Labeling Reaction | Add the dye solution to the Dde-deprotected peptide-resin. Shake the vessel in the dark. | 2-4 hours |
| 3. Washing | Wash the resin with DMF (5x) and DCM (5x) to remove excess dye. | 10 min |
| 4. Drying | Dry the resin under vacuum. | 15 min |
Protocol 4: Cleavage, Deprotection, and Purification
| Step | Procedure | Time |
| 1. Cleavage | Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). | 2-3 hours |
| 2. Precipitation | Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. | 30 min |
| 3. Isolation | Centrifuge to pellet the peptide, decant the ether, and air-dry the crude peptide. | 15 min |
| 4. Purification | Purify the fluorescently labeled peptide by reverse-phase HPLC. | Variable |
| 5. Lyophilization | Lyophilize the purified fractions to obtain the final product as a powder. | 12-24 hours |
Visualized Workflows
Caption: Overall workflow for the synthesis of fluorescently labeled peptides.
Caption: Key chemical transformations of the ornithine side chain.
Applications
Fluorescently labeled peptides synthesized using this method are invaluable tools for a wide range of applications, including:
-
Fluorescence Microscopy: Visualizing the cellular uptake and subcellular localization of peptides.[]
-
Flow Cytometry: Quantifying peptide binding to cell surface receptors.
-
Fluorescence Resonance Energy Transfer (FRET): Studying peptide-protein interactions and conformational changes.[3][6]
-
High-Throughput Screening: Developing assays for drug discovery by monitoring the displacement of a labeled peptide from its target.[]
Conclusion
The use of this compound in solid-phase peptide synthesis provides a robust and reliable method for the site-specific fluorescent labeling of peptides. The orthogonal nature of the Dde protecting group allows for precise control over the labeling position, leading to the production of homogeneous, high-quality fluorescently labeled peptides. These reagents are essential for a variety of research and drug development applications where the tracking and quantification of peptides are critical.
References
Post-Synthesis Modification of Peptides Containing Orn(Dde): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the post-synthesis modification of peptides incorporating the orthogonally protected amino acid Ornithine(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), or Orn(Dde). The Dde protecting group offers a versatile strategy for the site-specific modification of peptides, enabling the synthesis of complex structures such as branched peptides, cyclic peptides, and bioconjugates.
Introduction
The use of Orn(Dde) in solid-phase peptide synthesis (SPPS) allows for the selective deprotection of the ornithine side-chain amine under mild conditions that are orthogonal to the standard Fmoc and Boc protecting group strategies. This orthogonality is crucial for introducing modifications at a specific position within a peptide sequence while the peptide remains attached to the solid support. The most common method for Dde removal is treatment with a dilute solution of hydrazine in a suitable solvent.
Applications
The selective deprotection of the Orn(Dde) side chain opens up a wide range of possibilities for peptide modification, including:
-
Branched Peptides: The newly exposed amine can serve as an anchor point for the synthesis of a second peptide chain, leading to the formation of branched or dendritic peptides.[1]
-
Cyclic Peptides: Intramolecular cyclization between the ornithine side-chain amine and a carboxylic acid group elsewhere in the peptide sequence can be performed to generate lactam-bridged cyclic peptides.[2]
-
Bioconjugation: The ornithine side chain can be functionalized with a variety of molecules, such as fluorophores, chelating agents, or polyethylene glycol (PEG), to create tailored bioconjugates for diagnostic or therapeutic applications.
-
Peptide-Drug Conjugates: The selective modification of the ornithine residue allows for the attachment of small molecule drugs to a peptide backbone.
Quantitative Data Summary
The efficiency of Dde deprotection and subsequent modification reactions can be influenced by several factors, including the peptide sequence, the accessibility of the reaction site, and the specific reaction conditions. The following tables summarize quantitative data from representative examples found in the literature. It is important to note that these values may vary depending on the specific peptide and experimental setup.
| Peptide Sequence (Example) | Deprotection Conditions | Deprotection Time | Deprotection Yield/Purity | Subsequent Modification | Modification Yield/Purity | Reference |
| Hca-Orn(Dde)-Pro-D-Cha-Trp(Boc)-Arg(Pbf)-Wang resin | 2% Hydrazine in DMF | Not Specified | 25.53% (linear peptide after cleavage) | Not Applicable | Not Applicable | [3] |
| Not Specified | 4% Hydrazine in DMF (3 x 3 min) | 9 min | Near Complete (by HPLC) | Not Applicable | Not Applicable | [4] |
| Peptide Modification | Cyclization/Conjugation Method | Coupling Reagents | Yield | Purity | Reference |
| On-resin Side-Chain Lactamization | Intramolecular amide bond formation | HATU, DIPEA | Variable (sequence dependent) | High | [2] |
| On-resin Cyclization (gp41 MPER analogues) | Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Not Applicable | 60-75% (recovered yield) | High (after single HPLC purification) | [5] |
| Solution-phase Cyclization | Amide bond formation | FDPP | up to 80% (purified yield) | High | Not Found in search results |
Experimental Protocols
Protocol 1: Selective Deprotection of Orn(Dde) Side Chain
This protocol describes the on-resin removal of the Dde protecting group from the side chain of an ornithine residue.
Materials:
-
Peptide-resin containing Orn(Dde)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
2% (v/v) Hydrazine in DMF solution
-
Shaker or bubbler for resin agitation
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 2% hydrazine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin at room temperature. The reaction progress can be monitored spectrophotometrically by measuring the absorbance of the solution at 290 nm, which corresponds to the release of the Dde-hydrazine adduct.
-
The deprotection is typically complete within 30-60 minutes. Multiple treatments of shorter duration (e.g., 3 x 10 minutes) can also be effective.
-
Drain the hydrazine solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of hydrazine.
-
The resin is now ready for the subsequent modification step.
Note: Hydrazine is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Protocol 2: On-Resin Acylation of the Ornithine Side Chain
This protocol describes the acylation of the deprotected ornithine side-chain amine with a carboxylic acid.
Materials:
-
Peptide-resin with deprotected Orn side chain (from Protocol 1)
-
Carboxylic acid to be coupled
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, N-methylmorpholine)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (3-5 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., HATU, 3-5 equivalents) and the base (e.g., DIPEA, 6-10 equivalents) to the carboxylic acid solution.
-
Pre-activate the mixture for 5-10 minutes at room temperature.
-
Add the activated carboxylic acid solution to the peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours, or until the coupling is complete as determined by a negative ninhydrin test.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 10 mL), Dichloromethane (DCM) (3 x 10 mL), and finally DMF (3 x 10 mL).
-
The resin can then be subjected to further peptide synthesis steps or cleaved from the support.
Protocol 3: On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge Formation)
This protocol describes the formation of a lactam bridge between the deprotected ornithine side-chain amine and the side-chain carboxyl group of an acidic amino acid (e.g., Asp or Glu).
Materials:
-
Peptide-resin containing a deprotected Orn side chain and a deprotected acidic amino acid side chain.
-
Coupling reagent (e.g., PyBOP, HATU)
-
Base (e.g., DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Ensure both the ornithine and the acidic amino acid side chains are deprotected. The acidic side chain may be protected with an allyl group, which can be removed orthogonally with a palladium catalyst.
-
Swell the resin in DMF.
-
In a separate vessel, dissolve the coupling reagent (3 equivalents) and the base (6 equivalents) in DMF.
-
Add the coupling solution to the resin. The reaction is typically performed at high dilution to favor intramolecular cyclization over intermolecular oligomerization.
-
Agitate the reaction mixture at room temperature for 2-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of peptide from the resin and analyzing it by HPLC-MS.
-
Once the cyclization is complete, drain the solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
The cyclic peptide can then be cleaved from the resin and purified.
Visualizations
Caption: General workflow for post-synthesis modification of Orn(Dde)-containing peptides.
Caption: Key chemical transformations in Orn(Dde) post-synthesis modification.
References
- 1. Design of Potent and Salt-Insensitive Antimicrobial Branched Peptides [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Fmoc-Orn(Dde)-OH for Site-Specific Protein Modification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-Orn(Dde)-OH is a protected amino acid derivative crucial for advanced peptide and protein synthesis.[1][2] Its unique feature lies in the orthogonal protection of its amino groups: the α-amino group is protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, while the δ-amino group of the ornithine side chain is protected by the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group.[1][3] This orthogonality allows for the selective deprotection of the ornithine side chain while the peptide remains attached to the solid support and the N-terminus and other side chains remain protected.[1][3] This enables the introduction of specific modifications at the ornithine residue, making it an invaluable tool for creating complex and modified peptides for various research and therapeutic applications.[1][4][5]
Key Applications
The unique properties of this compound allow for a wide range of applications in peptide and protein chemistry:
-
Synthesis of Branched and Cyclic Peptides: The selective deprotection of the Dde group on the ornithine side chain allows for the on-resin synthesis of branched peptides by assembling a second peptide chain on the deprotected side chain.[1] Similarly, intramolecular cyclization between the deprotected ornithine side chain and another part of the peptide can be achieved to create cyclic peptides with enhanced stability and biological activity.[1][2]
-
Fluorescent Labeling: A fluorescent probe can be specifically attached to the deprotected ornithine side chain, enabling the synthesis of fluorescently labeled peptides for use in immunoassays, fluorescence microscopy, and other bio-imaging techniques.[4][6]
-
Synthesis of Ubiquitinated Peptides: this compound can be used as a synthetic handle to introduce ubiquitin or ubiquitin-like modifiers at a specific site in a peptide or protein. This is instrumental in studying the role of ubiquitination in various cellular processes like protein degradation and signal transduction.[7][8][9]
-
Development of Multiple Antigen Peptides (MAPs) and Template-Assembled Synthetic Proteins (TASP): The ability to create branched structures makes this compound suitable for the synthesis of MAPs, which are potent immunogens, and for the construction of complex TASP molecules.[1][3][5]
-
Preparation of Radiohybrid Ligands: This amino acid derivative has been utilized in the synthesis of radiohybrid ligands, for example, for prostate-specific membrane antigen (PSMA), which are important for medical imaging applications.[1]
Data Presentation
The following tables summarize the key quantitative data related to the deprotection of the Dde group from the ornithine side chain.
| Table 1: Dde Deprotection Reagents and Conditions | |
| Reagent | Conditions |
| 2% Hydrazine monohydrate in DMF | 3 treatments of 3 minutes each at room temperature.[4][10] |
| 2% Hydrazine in DMF | 2 treatments of 15 minutes each.[11] |
| 4% Hydrazine in DMF | 3 treatments of 3 minutes each.[12] |
| Hydroxylamine hydrochloride and imidazole in NMP | 30 minutes to 1 hour at room temperature.[10] |
| Table 2: Comparison of Dde Deprotection Methods | ||
| Method | Advantages | Disadvantages |
| 2% Hydrazine in DMF | Efficient and widely used.[4][10] | Also removes the N-terminal Fmoc group.[2][10] Can cause peptide cleavage at Gly residues and convert Arg to Orn at higher concentrations.[10] |
| Hydroxylamine hydrochloride/imidazole in NMP | Selectively removes Dde in the presence of Fmoc groups.[10] |
Experimental Protocols
Protocol 1: Selective Deprotection of the Dde Group using Hydrazine
This protocol describes the removal of the Dde protecting group from the ornithine side chain of a resin-bound peptide.
Materials:
-
Peptide-resin containing an Orn(Dde) residue
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Reaction vessel with a filter
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Drain the DMF from the resin.
-
Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[10]
-
Allow the reaction to proceed for 3 minutes at room temperature with gentle agitation.[10]
-
Drain the hydrazine solution.
-
Repeat the hydrazine treatment two more times for a total of three treatments.[4][10]
-
Wash the resin thoroughly with DMF (3-5 times) to remove any residual hydrazine and the cleaved Dde protecting group.[10]
-
The resin is now ready for the subsequent modification of the deprotected ornithine side chain.
Protocol 2: Selective Deprotection of the Dde Group using Hydroxylamine
This protocol is used for the selective removal of the Dde group while the N-terminal Fmoc group remains intact.
Materials:
-
Peptide-resin containing an Orn(Dde) residue
-
N-methylpyrrolidone (NMP)
-
Hydroxylamine hydrochloride
-
Imidazole
-
Reaction vessel with a filter
Procedure:
-
Swell the peptide-resin in NMP.
-
Prepare a solution of hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalents based on the Dde content) in NMP.[10]
-
Drain the NMP from the resin.
-
Add the hydroxylamine/imidazole solution to the resin.
-
Allow the reaction to proceed for 30-60 minutes at room temperature with gentle agitation.[10]
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times).[10]
-
The resin now has a free ornithine side chain ready for modification, while the N-terminal Fmoc group is still in place.
Visualizations
Caption: Orthogonal protection scheme of this compound.
Caption: Workflow for site-specific modification using this compound.
References
- 1. Fmoc-D-Orn(Dde)-OH (1419640-31-5) for sale [vulcanchem.com]
- 2. peptide.com [peptide.com]
- 3. 001chemical.com [001chemical.com]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of ubiquitinated proteins for biochemical and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expeditious chemical synthesis of ubiquitinated peptides employing orthogonal protection and native chemical ligation. | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of ubiquitinated proteins for biochemical and functional analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. biotage.com [biotage.com]
Troubleshooting & Optimization
Troubleshooting incomplete Dde deprotection in peptide synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the solid-phase peptide synthesis (SPPS) process, with a specific focus on the challenges associated with the deprotection of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group.
Troubleshooting Guide: Incomplete Dde Deprotection
Incomplete removal of the Dde protecting group is a common obstacle in the synthesis of complex peptides, such as those with branches or side-chain modifications. This guide provides a systematic approach to diagnosing and resolving this issue.
Problem: HPLC analysis of the crude peptide indicates a significant amount of Dde-protected peptide remaining after deprotection.
This is a clear indication of incomplete Dde deprotection. Follow these steps to identify the cause and find a solution.
Step 1: Verify the Deprotection Protocol and Reagents
The standard method for Dde removal involves treating the peptide-resin with a solution of 2% hydrazine in N,N-dimethylformamide (DMF).[1]
-
Initial Checks:
-
Reagent Integrity: Ensure the hydrazine solution is fresh. Hydrazine can degrade over time, leading to reduced deprotection efficiency.
-
Correct Concentration: Confirm that the hydrazine concentration is indeed 2% (v/v).[1][2] Higher concentrations are generally not recommended as they can lead to side reactions.[1]
-
Sufficient Reagent Volume: Use an adequate volume of the deprotection solution, typically 25 mL per gram of resin for each treatment.[3]
-
Reaction Time and Iterations: The standard protocol often involves multiple short treatments. A common starting point is 3 treatments of 3 minutes each.[3]
-
Step 2: Monitor the Deprotection Reaction
The progress of the Dde deprotection can be monitored spectrophotometrically. The cleavage by-product, an indazole derivative, absorbs strongly around 290 nm. This allows for real-time assessment of the reaction's completion.
Step 3: Optimization of Deprotection Conditions
If the standard protocol fails, several parameters can be adjusted. It is recommended to optimize these conditions on a small scale before applying them to the entire batch.
-
Increase Reaction Time: For sluggish deprotections, extending the duration of each hydrazine treatment can be effective. For example, increasing the time from 3 minutes to 5 minutes per treatment has been shown to improve deprotection, although it may not be sufficient to achieve completion on its own.[4]
-
Increase Number of Treatments: Repeating the hydrazine treatment additional times (e.g., up to 5 times) can enhance the removal of stubborn Dde groups.[5]
-
Increase Hydrazine Concentration (with caution): In difficult cases, particularly with the more sterically hindered ivDde group, increasing the hydrazine concentration to 4% or even up to 10% has been employed.[4] However, concentrations above 2% should be used with caution as they can cause peptide cleavage at glycine residues and the conversion of arginine to ornithine.[1]
Frequently Asked Questions (FAQs) about Dde Deprotection
Q1: What are the primary causes of incomplete Dde deprotection?
Several factors can contribute to inefficient Dde removal:
-
Peptide Sequence and Aggregation: Peptides with a tendency to aggregate on the solid support can physically block the deprotection reagent from accessing the Dde group. This is more common in long or hydrophobic sequences.
-
Steric Hindrance: The local environment of the Dde-protected amino acid can affect the accessibility of the protecting group. The more hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is known to be more difficult to remove than Dde.[4]
-
Location of the Protected Residue: A Dde group located near the C-terminus of the peptide can sometimes be more challenging to remove.
-
Suboptimal Reagents or Protocol: As mentioned in the troubleshooting guide, degraded reagents, incorrect concentrations, or insufficient reaction times are common culprits.
Q2: Are there alternative methods for Dde deprotection besides using hydrazine?
Yes, an alternative method that offers orthogonality with the Fmoc protecting group involves the use of hydroxylamine.[6]
-
Hydroxylamine Hydrochloride/Imidazole Method: A solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can selectively remove the Dde group in the presence of Fmoc groups.[1][3] This is particularly useful when further modifications are required on the deprotected side chain before the final Fmoc removal at the N-terminus.
Q3: What are the potential side reactions associated with Dde deprotection?
-
Dde Group Migration: The Dde group has been observed to migrate from the side chain of a lysine residue to an unprotected α-amino group of another residue, which can lead to a scrambled peptide sequence.[7] The use of the more stable ivDde protecting group can minimize this side reaction.
-
Fmoc Group Removal: Hydrazine can also remove the Fmoc protecting group. Therefore, if selective Dde deprotection is required while retaining the N-terminal Fmoc group, the hydroxylamine method is preferred. If using hydrazine, the N-terminus should be protected with a Boc group.[1]
-
Peptide Backbone Cleavage: High concentrations of hydrazine can lead to cleavage of the peptide backbone, particularly at glycine residues.[1]
-
Arginine Modification: Concentrated hydrazine can also cause the conversion of arginine residues to ornithine.[1]
Q4: How can I confirm that Dde deprotection is complete?
Besides HPLC analysis of the final cleaved peptide, you can use a qualitative test on the resin-bound peptide. The Kaiser test (ninhydrin test) can be performed on a small sample of the peptide-resin after the deprotection step. A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow or no color change) suggests that the Dde group is still attached.
Experimental Protocols
Standard Dde/ivDde Deprotection Protocol (Hydrazine Method)
-
If the N-terminal amino acid is Fmoc-protected, it is advisable to replace it with a Boc group to prevent its removal by hydrazine.[3]
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.[3]
-
Suspend the peptide-resin in the 2% hydrazine/DMF solution (approximately 25 mL per gram of resin).[3]
-
Agitate the mixture at room temperature for 3 minutes.[3]
-
Filter the resin and wash with DMF.
-
Repeat steps 3-5 two more times for a total of three hydrazine treatments.[3]
-
After the final treatment, wash the resin thoroughly with DMF to remove any residual reagents.[3]
Alternative Dde Deprotection Protocol (Hydroxylamine Method)
-
Prepare a solution of hydroxylamine hydrochloride (1 equivalent based on the Dde content of the peptide-resin) and imidazole (0.75 equivalents based on the Dde content) in NMP (approximately 10 mL per gram of resin).[1][3]
-
Add the solution to the peptide-resin.
-
Gently agitate the mixture at room temperature for 30 to 60 minutes.[1][3]
Data Presentation
Table 1: Troubleshooting Parameters for Incomplete Dde/ivDde Deprotection
| Parameter | Standard Condition | Optimized Condition | Potential Risks of Optimization |
| Hydrazine Concentration | 2% in DMF[1] | 4-10% in DMF[4] | Peptide cleavage at Gly, Arg to Orn conversion[1] |
| Reaction Time | 3 minutes per treatment[3] | 5-10 minutes per treatment[4] | Increased risk of side reactions |
| Number of Treatments | 3[3] | 4-5 or more[5] | Mechanical stress on the resin |
Visualizations
Caption: Workflow for Dde deprotection and troubleshooting.
Caption: Causes and solutions for incomplete Dde deprotection.
References
- 1. peptide.com [peptide.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing side reactions during Dde group removal.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the Dde protecting group and why is it used?
A1: The Dde group is used to protect the side-chain amino groups of lysine, ornithine, and other diamino acids during solid-phase peptide synthesis (SPPS).[1] Its key advantage is its orthogonality to the commonly used Fmoc and Boc protecting groups. This means it can be selectively removed without affecting these other protecting groups, allowing for site-specific modifications of the peptide, such as branching or labeling, while it is still attached to the resin.[1][2]
Q2: What are the standard conditions for Dde group removal?
A2: The most common method for Dde removal is treatment with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][3] An alternative method, which offers better orthogonality with the Fmoc group, involves the use of hydroxylamine.[1]
Q3: What are the most common side reactions during Dde removal?
A3: The most frequently encountered side reactions include:
-
Incomplete Deprotection: The Dde group is not fully removed, leading to a mixed peptide product. This can be particularly problematic with the more sterically hindered ivDde group or in aggregated peptide sequences.[4][5]
-
Dde Group Migration: The Dde group can transfer from one amino group to another unprotected amino group within the same peptide (intramolecular) or between different peptide chains (intermolecular).[6] This is often observed during the piperidine treatment used for Fmoc group removal.[6]
-
Peptide Backbone Cleavage: Higher concentrations of hydrazine can lead to cleavage of the peptide backbone, especially at glycine residues.[1]
-
Side-Chain Modification: High concentrations of hydrazine can also cause the conversion of arginine residues to ornithine.[1]
Q4: What is the ivDde group and how does it differ from Dde?
A4: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is a more sterically hindered analogue of the Dde group.[1] It was developed to be more stable during prolonged syntheses and less prone to migration than the Dde group.[1] However, its removal can sometimes be more challenging, occasionally requiring harsher conditions.[4]
Troubleshooting Guide
Issue 1: Incomplete Dde/ivDde Removal
Symptoms:
-
HPLC analysis of the crude peptide shows a significant peak corresponding to the Dde-protected peptide alongside the desired deprotected peptide.
-
Mass spectrometry confirms the presence of the Dde-protected species.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Reagent Concentration | For stubborn ivDde groups, increase the hydrazine concentration from 2% to 4% or even up to 10% in DMF for difficult cases.[4][7][8] Always perform a small-scale trial to optimize the concentration for your specific peptide. |
| Inadequate Reaction Time | Increasing the reaction time for each hydrazine treatment can improve deprotection. For example, extending the treatment from 3 minutes to 5 minutes has been shown to increase removal, although the effect may be marginal.[7] |
| Insufficient Number of Treatments | Repeating the hydrazine treatment is often necessary. Standard protocols recommend three treatments.[1] If deprotection is still incomplete, increasing the number of iterations to four or five may improve the yield of the deprotected peptide.[5][7] |
| Peptide Aggregation | Aggregated peptide sequences can shield the Dde/ivDde group from the deprotection reagent.[4] To mitigate this, try swelling the resin in a 1:1 mixture of DMF:DCM for one hour before treatment with hydrazine.[4] |
| Inefficient Mixing | The method of mixing can impact deprotection efficiency. Oscillating mixing mechanisms may yield different results compared to standard stirring.[7] Ensure vigorous and consistent mixing during the deprotection steps. |
Issue 2: Dde Group Migration
Symptoms:
-
HPLC analysis shows an additional peak with the same mass as the desired product but a different retention time.
-
MS/MS fragmentation analysis confirms the presence of a peptide isomer.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Piperidine-Mediated Migration | The use of piperidine for Fmoc removal can accelerate Dde migration.[6] |
| * Use a weaker base for Fmoc removal: Replace 20% piperidine in DMF with 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF for a short reaction time (e.g., 3 x 3 minutes).[6] Studies have shown that using 2% DBU can lead to a lower percentage of epimerization compared to 20% piperidine.[9] | |
| Nucleophilic Attack by Free Amine | A free ε-amino group of a lysine residue can attack the Dde group on another residue, leading to its transfer.[6] |
| * Use the more stable ivDde group: The ivDde group is less prone to migration than the Dde group.[1] | |
| * Optimize Fmoc deprotection conditions: Minimize the exposure time to basic conditions during Fmoc removal. |
Experimental Protocols
Protocol 1: Standard Dde/ivDde Removal with Hydrazine
-
Preparation of Reagent: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For a 1g scale peptide-resin, approximately 75 mL of the solution will be needed for three treatments.[1]
-
Resin Treatment:
-
Repeat Treatment: Repeat step 2 two more times for a total of three hydrazine treatments.[1]
-
Washing: Wash the resin thoroughly with DMF (at least three times) to remove residual hydrazine and the cleaved Dde by-product.[1]
Protocol 2: Dde Removal with Hydroxylamine (for enhanced Fmoc orthogonality)
-
Preparation of Reagent: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the peptide-resin) and imidazole (0.75 equivalents) in N-methylpyrrolidone (NMP), using approximately 10 mL of NMP per gram of resin.[1]
-
Resin Treatment:
-
Add the prepared solution to the peptide-resin.
-
Gently shake the mixture at room temperature for 30 to 60 minutes.[1]
-
-
Washing:
-
Filter the resin.
-
Wash the resin three times with DMF.[1] The peptide-resin is now ready for subsequent steps.
-
Protocol 3: Monitoring Dde Deprotection by HPLC
-
Sample Preparation: After each deprotection step or at the end of the treatment, take a small sample of the resin (a few beads).
-
Cleavage from Resin: Cleave the peptide from the resin sample using a standard cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).
-
HPLC Analysis:
-
Dissolve the cleaved peptide in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the sample using reverse-phase HPLC.
-
Monitor the chromatogram at a wavelength of 214 nm (for the peptide bond) and 280 nm (if the peptide contains tryptophan or tyrosine).[10]
-
The appearance of a new peak with a different retention time and the disappearance of the Dde-protected peptide peak will indicate the progress of the deprotection. The relative peak areas can be used to estimate the percentage of deprotection.[7]
-
Visualizations
Troubleshooting Workflow for Incomplete Dde Deprotection
Caption: A troubleshooting workflow for incomplete Dde deprotection.
Mechanism of Dde Group Migration
Caption: The mechanism of Dde group migration initiated by Fmoc deprotection.
References
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. ivDde-Lys(Fmoc)-OH | Benchchem [benchchem.com]
- 9. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
Technical Support Center: Optimizing Fmoc-Orn(Dde)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Fmoc-Orn(Dde)-OH in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the coupling of this compound.
Issue 1: Low Coupling Efficiency Indicated by a Positive Kaiser Test
A positive Kaiser test (resulting in blue or purple beads) after the coupling step indicates the presence of unreacted free primary amines, signifying an incomplete reaction.
Initial Action: Perform a "Double Coupling"
If the initial coupling is incomplete, a second coupling step is the most immediate and often effective solution.
Protocol for Double Coupling:
-
Following the first coupling of this compound, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 to 5 times) to remove any residual reagents and byproducts.
-
Prepare a fresh activation mixture of this compound, coupling reagent, and base in DMF.
-
Add the new activation mixture to the resin.
-
Allow the coupling reaction to proceed for an additional 1-2 hours at room temperature.
-
Wash the resin again with DMF (3 to 5 times).
-
Perform a Kaiser test to confirm the completion of the coupling.
If Double Coupling Fails:
If the Kaiser test remains positive after a double coupling, more stringent optimization of the reaction conditions is necessary.
Recommended Actions:
-
Switch to a More Potent Coupling Reagent: For sterically hindered amino acids, uronium/aminium-based reagents are generally more effective than carbodiimides like DIC.[1]
-
Increase Reagent Equivalents: Using a higher excess of the Fmoc-amino acid and coupling reagent (e.g., 3-5 equivalents) can drive the reaction to completion.[1]
-
Extend Reaction Time: Increasing the coupling time to 4 hours or even overnight may be necessary for difficult sequences.[2]
-
Elevate Reaction Temperature: Cautiously increasing the temperature can sometimes improve efficiency, but must be monitored to avoid side reactions. Microwave-assisted SPPS can be particularly effective for driving difficult couplings to completion.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency with this compound?
A1: Several factors can contribute to low coupling efficiency:
-
Steric Hindrance: The bulky nature of the Fmoc and Dde protecting groups can physically obstruct the activated carboxyl group from reaching the free amine on the growing peptide chain.[2]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., beta-sheets) or aggregate on the solid support, making the N-terminal amine less accessible.[2][4]
-
Suboptimal Activation: Standard coupling protocols may not be sufficient for complete activation of this compound.[2]
-
Incomplete Fmoc Deprotection: If the Fmoc group from the preceding amino acid is not fully removed, the N-terminal amine will not be available for coupling, leading to deletion sequences.[2]
Q2: Which coupling reagents are most effective for this compound?
A2: For challenging couplings involving sterically hindered amino acids, more potent activating agents are recommended. The choice of reagent can significantly impact the reaction's success.[5] Uronium/aminium salts like HATU, HBTU, and COMU are generally more effective than carbodiimides (e.g., DCC, DIC) in these situations.[1] Phosphonium salts like PyBOP and PyAOP are also excellent choices.[6]
Q3: Is the Dde protecting group completely stable during Fmoc-SPPS?
A3: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is designed to be orthogonal to the Fmoc/tBu strategy, meaning it is stable to the 20% piperidine used for Fmoc removal and TFA used for final cleavage. However, some studies have reported Dde migration during the piperidine-mediated deprotection of N-ε-Fmoc-Lys and N-terminal Dpr residues.[7] This migration can be minimized by using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for a shorter reaction time (2%, 3 x 3 min) for Fmoc cleavage.[7]
Q4: How is the Dde group selectively removed for side-chain modification?
A4: The Dde group is typically removed by treating the resin with a 2% solution of hydrazine in DMF.[8] It is important to note that hydrazine will also cleave Fmoc groups, so the N-terminus of the peptide should be protected (e.g., with a Boc group) if further elongation is planned after Dde removal.[9] For selective Dde removal in the presence of Fmoc groups, a solution of hydroxylamine hydrochloride and imidazole in NMP can be used.[9][10]
Q5: Can microwave energy improve the coupling efficiency of this compound?
A5: Yes, microwave-assisted peptide synthesis can be highly beneficial for coupling sterically hindered amino acids.[3] The application of microwave energy can help overcome the activation energy barrier and disrupt peptide chain aggregation, leading to faster and more efficient couplings.[3]
Data Presentation
Table 1: Recommended Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium/Aminium Salt | Highly efficient for difficult couplings, forms a highly reactive OAt-active ester.[5][11] |
| HBTU/TBTU | Uronium/Aminium Salt | Popular and effective reagents for both solid-phase and solution-phase synthesis.[11] |
| COMU | Uronium/Aminium Salt | High coupling efficiency comparable to HATU, with improved safety and solubility.[11] |
| PyBOP/PyAOP | Phosphonium Salt | Very reactive and stable, particularly effective for N-methyl amino acids and hindered sequences.[6] |
| DIC/HOBt | Carbodiimide | Cost-effective, with the corresponding urea byproduct being soluble in common organic solvents.[11] |
Table 2: Orthogonal Deprotection Strategies for Ornithine Side-Chain
| Protecting Group | Cleavage Conditions | Orthogonality | Key Considerations |
| Dde | 2% Hydrazine in DMF or Hydroxylamine/Imidazole in NMP[9] | Orthogonal to Fmoc and Boc/tBu strategies.[12][13] | Potential for migration with repeated piperidine treatment.[7] |
| Boc | Moderate to strong acid (e.g., >50% TFA)[13] | Orthogonal to Fmoc strategy.[13] | Standard and robust for linear peptides.[13] |
| Mmt | Very mild acid (e.g., 1-2% TFA in DCM)[14] | Highly acid-labile, allowing for selective deprotection on-resin.[14] | Requires careful handling to prevent premature cleavage.[14] |
| Alloc | Pd(Ph₃P)₄ in CHCl₃/AcOH/NMM | Orthogonal to Fmoc, Boc, and Dde strategies. | Useful for complex, multi-functionalized peptides. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine solution and agitate for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).[1]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes for pre-activation.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive, proceed with a double coupling.
Protocol 2: Selective Dde Group Removal
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is intact or protected with a Boc group.
-
Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.[9]
-
Dde Cleavage:
-
Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of hydrazine and the cleaved Dde by-product. The resin is now ready for side-chain modification.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Caption: Workflow for the selective deprotection of the Dde group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 7. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shop.bachem.com [shop.bachem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. Fmoc-D-Orn(Dde)-OH (1419640-31-5) for sale [vulcanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
Managing aggregation of peptides containing Fmoc-Orn(Dde)-OH.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis of peptides, including those containing Fmoc-Orn(Dde)-OH.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem during Solid-Phase Peptide Synthesis (SPPS)?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support.[1] This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to stable secondary structures like β-sheets.[1][2] Aggregation can physically block reactive sites on the peptide-resin, leading to incomplete Fmoc deprotection and poor amino acid coupling.[1][3] The consequences of severe aggregation range from lower yields and the presence of deletion sequences to complete synthesis failure.[1]
Q2: What is the purpose of using this compound in peptide synthesis?
A2: this compound is a derivative of the amino acid ornithine used in Fmoc-based SPPS. It features two key protecting groups: the Fmoc group on the alpha-amino group and the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group on the side-chain delta-amino group.[4] The primary advantage of this reagent is its provision for orthogonal protection. The Fmoc group is removed by piperidine to allow peptide chain elongation, while the Dde group is stable to these basic conditions but can be selectively removed using dilute hydrazine or hydroxylamine.[4][5] This allows for specific modifications to the ornithine side-chain, such as branching, cyclization, or the attachment of labels like biotin or fluorescent dyes, while the peptide remains on the resin.[6]
Q3: Does the presence of this compound in a peptide sequence directly cause aggregation?
A3: While any amino acid can contribute to aggregation depending on the sequence, this compound is not itself a primary driver of aggregation. Aggregation is more commonly associated with sequences containing stretches of hydrophobic and β-branched amino acids (e.g., Val, Ile, Phe).[2] The primary challenge related to this specific building block is often steric hindrance during coupling due to its bulkiness, rather than its propensity to initiate aggregation. However, once a peptide begins to aggregate due to its sequence, the presence of any bulky residue can exacerbate the problem.
Q4: How can I detect if my peptide is aggregating on the resin during synthesis?
A4: Several signs can indicate on-resin aggregation:
-
Physical Appearance: The resin beads may fail to swell properly or may appear clumped together.[1][3]
-
Reaction Monitoring: In continuous flow synthesizers, a broadening and flattening of the UV absorbance profile during Fmoc deprotection is a strong indicator.[1] For batch synthesis, colorimetric tests like the Kaiser or TNBS test may become unreliable, sometimes giving false negatives because aggregated chains block access to free amines.[1]
-
Slow or Incomplete Reactions: Both deprotection and coupling steps may become sluggish or fail to go to completion.[3]
Q5: What analytical techniques can be used to detect and characterize aggregation of the final peptide product after cleavage?
A5: A variety of biophysical techniques can be employed to analyze the aggregation state of a purified peptide:
-
Size Exclusion Chromatography (SEC): A widely used method to separate and quantify monomers, dimers, and higher-order aggregates.[7][8]
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and is effective for detecting aggregates from nanometers to microns in size.[8][9]
-
UV-Vis Spectroscopy: A simple method to detect light scattering caused by large aggregates. An "Aggregation Index," calculated as the ratio of absorbance at 350 nm to 280 nm, can be a powerful indicator.[7][10]
-
Fluorescence Spectroscopy: Can use intrinsic tryptophan fluorescence or extrinsic dyes that bind to hydrophobic regions exposed during aggregation to monitor the process.[7][9][10]
-
Analytical Ultracentrifugation (AUC): A powerful technique to determine the homogeneity of a peptide solution and characterize the size and shape of different species present.[8]
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of peptides, including those containing this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resin Swelling | The peptide-resin matrix has collapsed due to extensive inter-chain hydrogen bonding and aggregation.[11] | 1. Switch Solvents: Change from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (DMSO) to the DMF.[3][12] 2. Chaotropic Salt Wash: Before coupling, wash the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl in DMF) to break up secondary structures.[1][2] |
| Incomplete Fmoc Deprotection | Aggregated peptide chains are preventing the piperidine solution from accessing the N-terminal Fmoc group.[11] | 1. Use a Stronger Base: Switch to a deprotection cocktail containing 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in your piperidine/DMF solution.[3][11] 2. Increase Temperature: Perform the deprotection step at an elevated temperature (e.g., 40-50°C), but use caution as this can increase side reactions.[3][13] 3. Extend Reaction Time/Washes: Increase the duration and number of deprotection and subsequent wash steps. |
| Difficult Coupling of Subsequent Amino Acids | 1. Steric Hindrance: The amino acid being coupled is sterically hindered. 2. Aggregation: The peptide-resin has started to aggregate, blocking reactive sites.[3] | 1. Use a More Potent Coupling Reagent: Employ a stronger activating agent like HATU or HCTU.[11] 2. Double Couple: Perform the coupling step twice with fresh reagents.[11] 3. Increase Time/Temperature: Extend the coupling time and/or increase the temperature. Microwave-assisted synthesis can be particularly effective.[2][3] |
| Crude Peptide is Insoluble After Cleavage and Purification | The peptide sequence has a high intrinsic propensity to aggregate in solution, which may be exacerbated by the hydrophobicity of remaining protecting groups if cleavage is incomplete.[13][14] | 1. Solvent Choice: Attempt to dissolve the peptide in polar organic solvents like DMSO or DMF first, then slowly dilute with aqueous buffer.[2] 2. pH Adjustment: Adjust the pH of the solvent. Peptides are often more soluble at pH values away from their isoelectric point (pI).[2] 3. Add Solubilizing Agents: Use additives like isopropanol, acetic acid, or chaotropic agents such as guanidine hydrochloride (GuHCl) in the purification or final solvent.[2] |
| Incomplete Dde Group Removal | The hydrazine or hydroxylamine solution is not effectively accessing the Dde group on the ornithine side chain, potentially due to aggregation. | 1. Increase Reaction Time/Repetitions: Extend the deprotection time or perform multiple, shorter treatments with fresh reagent.[5][15] 2. Optimize Reagent Concentration: While 2% hydrazine is standard, ensure it is freshly prepared. Exceeding this concentration can lead to side reactions.[5] 3. Solvent/Mixing: Ensure adequate mixing during deprotection. Using NMP as the solvent for hydroxylamine-based deprotection may improve results.[5] |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash to Disrupt On-Resin Aggregation
This protocol is used before a difficult coupling step to break up secondary structures in the growing peptide chain.
-
Resin Preparation: After the standard Fmoc deprotection and subsequent DMF washes of the N-terminal amine, drain the reaction vessel.
-
Salt Wash: Add a solution of 0.8 M Lithium Chloride (LiCl) in DMF to the resin. Agitate gently for 15-30 minutes.
-
Drain: Drain the chaotropic salt solution.
-
Thorough Washing: Wash the resin extensively with DMF (5-6 times) to ensure all traces of the salt are removed, as it can interfere with the subsequent coupling reaction.
-
Coupling: Proceed immediately with the standard amino acid coupling protocol.
Protocol 2: Selective On-Resin Deprotection of the Dde Group with Hydrazine
This protocol is for removing the Dde protecting group from the ornithine side chain to allow for subsequent modification.
-
Reagent Preparation: Prepare a fresh solution of 2% hydrazine monohydrate (v/v) in DMF.
-
Resin Preparation: Ensure the peptide-resin has been thoroughly washed with DMF and drained.
-
First Treatment: Add the 2% hydrazine/DMF solution to the resin (approx. 25 mL per gram of resin) and allow it to react for 3 minutes with gentle agitation.[5]
-
Drain and Repeat: Drain the solution and repeat the treatment with a fresh portion of the reagent two more times (for a total of three treatments).[5]
-
Washing: After the final treatment, wash the resin thoroughly with DMF (at least 5 times) to remove all residual hydrazine.
-
Verification (Optional): A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the complete removal of the Dde group (+152 Da mass shift).
-
Next Step: The resin is now ready for the modification of the deprotected ornithine side-chain amine.
Protocol 3: Analysis of Peptide Aggregation by Aggregation Index (UV-Vis)
This is a quick method to assess the presence of large, light-scattering aggregates in a solution of purified peptide.
-
Sample Preparation: Dissolve the purified peptide in a suitable, non-absorbing buffer (e.g., phosphate buffer, water) to a known concentration (e.g., 1 mg/mL). Ensure the solution is clear by centrifuging or filtering if necessary to remove any pre-existing large particulates.
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer and a quartz cuvette. Blank the instrument with the same buffer used for the peptide sample.
-
Absorbance Measurement: Measure the absorbance of the peptide solution at two wavelengths:
-
280 nm: Corresponds to the absorbance of aromatic residues (Tyr, Trp).
-
350 nm: Absorbance at this wavelength is primarily due to light scattering by large aggregates.
-
-
Calculation: Calculate the Aggregation Index (AI) using the following formula:
-
AI = A₃₅₀ / (A₂₈₀ - A₃₅₀)
-
-
Interpretation: A higher AI value indicates a greater degree of aggregation. This method is useful for comparing the aggregation propensity of different peptide batches or formulations.[7]
Visualizations
Workflow for Troubleshooting On-Resin Peptide Aggregation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. approcess.com [approcess.com]
- 8. Protein Aggregation Analysis [intertek.com]
- 9. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Decoding Protein Stabilization: Impact on Aggregation, Solubility, and Unfolding Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
Technical Support Center: Purification of Peptides Synthesized with Fmoc-Orn(Dde)-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification strategies for peptides synthesized using Fmoc-Orn(Dde)-OH. It offers troubleshooting advice and answers to frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Dde protecting group on ornithine?
A1: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is an orthogonal protecting group for the delta-amino group of ornithine.[1] Its key feature is its stability to the basic conditions (e.g., piperidine) used for N-terminal Fmoc group removal and acidic conditions (e.g., TFA) for cleavage from the resin.[2] This orthogonality allows for selective deprotection of the ornithine side chain while the peptide remains attached to the solid support, enabling site-specific modifications such as branching, cyclization, or the attachment of labels and other functionalities.
Q2: How is the Dde group selectively removed from the ornithine side chain?
A2: The Dde group is typically removed by treatment with a solution of 2% hydrazine monohydrate in N,N-dimethylformamide (DMF).[2][3] This deprotection is performed on-resin, before the final cleavage of the peptide from the solid support.
Q3: Can the Fmoc group be removed at the same time as the Dde group?
A3: Yes, the standard conditions for Dde removal using 2% hydrazine in DMF will also cleave the N-terminal Fmoc group.[3] Therefore, if selective side-chain modification is desired without affecting the N-terminus, the N-terminal α-amino group should be protected with a group stable to hydrazine, such as the Boc group.[2]
Q4: Are there alternative methods for Dde removal that are orthogonal to the Fmoc group?
A4: Yes, a solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can be used for selective Dde removal in the presence of Fmoc groups.[3] This method is valuable when modification of the ornithine side chain is required while keeping the N-terminal Fmoc group intact for further peptide elongation.[1]
Q5: What are the common side reactions associated with the Dde group?
A5: A known side reaction is Dde group migration.[4] This can occur from the side chain of one amino acid to an unprotected amine on another, particularly during the piperidine-mediated Fmoc deprotection steps.[4] The more sterically hindered analogue, ivDde, was developed to reduce this migration.[2][3]
Troubleshooting Guide
Problem 1: Incomplete Dde group removal.
-
Potential Cause: Insufficient reaction time, low reagent concentration, or steric hindrance around the Orn(Dde) residue.
-
Solutions:
-
Increase the number of hydrazine treatments. Typically, 2-3 treatments of 3-10 minutes each are sufficient.[3][5]
-
Ensure the 2% hydrazine in DMF solution is freshly prepared.
-
For the more stable ivDde group, or in cases of aggregation, a higher concentration of hydrazine (up to 10%) may be required.[2]
-
Consider optimizing reaction time and the volume of the deprotection solution.[6]
-
Problem 2: Unexpected peaks with the same mass as the target peptide in HPLC analysis.
-
Potential Cause: Dde group migration to another free amine in the peptide sequence, resulting in a structural isomer.[4][7]
-
Solutions:
-
To minimize migration, use the more hindered ivDde protecting group instead of Dde.[2]
-
Migration can be accelerated by piperidine.[4] If migration is a persistent issue, consider using alternative conditions for Fmoc removal, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4]
-
Analyze the crude peptide by MS/MS to confirm if the impurity is an isomer.
-
Problem 3: Low yield of the final purified peptide.
-
Potential Cause: Incomplete deprotection of the Dde group prior to a planned on-resin modification, leading to a mixture of products that are difficult to separate. It could also be due to issues during the final cleavage or HPLC purification steps.
-
Solutions:
-
Confirm complete Dde deprotection by cleaving a small sample of the resin and analyzing it by HPLC and mass spectrometry before proceeding with further synthesis or cleavage.
-
Optimize the cleavage cocktail and reaction time based on the peptide sequence.[8][9]
-
Develop a suitable gradient for reversed-phase HPLC (RP-HPLC) purification, as this is the most common and effective technique for synthetic peptides.[10][11]
-
Experimental Protocols
Protocol 1: On-Resin Dde Deprotection with Hydrazine
-
Swell the peptide-resin in DMF.
-
Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.[3]
-
Treat the resin with the 2% hydrazine solution (approximately 25 mL per gram of resin) for 3 minutes at room temperature with gentle agitation.[3]
-
Drain the deprotection solution.
-
Repeat the hydrazine treatment two more times.[3]
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of hydrazine and the cleaved Dde-adduct.[3]
Protocol 2: Global Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups.
-
Wash the peptide-resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K.[8]
-
Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.[9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.[8]
Protocol 3: HPLC Purification of the Crude Peptide
-
Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent, typically the initial mobile phase (e.g., Mobile Phase A).[10]
-
Filter the sample to remove any particulates.
-
Equilibrate the preparative/semi-preparative C18 RP-HPLC column with the initial mobile phase conditions.[10][11]
-
Inject the peptide solution onto the column.
-
Run a gradient of increasing acetonitrile concentration (Mobile Phase B) to elute the peptide. The optimal gradient will depend on the specific peptide's hydrophobicity.[10]
-
Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
Data Presentation
Table 1: Common Reagents for Deprotection and Cleavage
| Step | Reagent | Typical Concentration & Solvent | Purpose |
| Fmoc Deprotection | Piperidine | 20% in DMF | Removal of N-terminal Fmoc group |
| Dde Deprotection | Hydrazine Monohydrate | 2% in DMF | Selective removal of Dde group |
| Alternative Dde Deprotection | Hydroxylamine HCl / Imidazole | 1.3:1 ratio in NMP | Selective Dde removal, orthogonal to Fmoc |
| Global Cleavage | Trifluoroacetic Acid (TFA) | 82.5% - 95% in a cocktail with scavengers | Cleavage from resin and removal of acid-labile side-chain protecting groups |
Table 2: Common Cleavage Cocktails
| Reagent Name | Composition | Use Case |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | General use for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[8] |
| TFA/TIPS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% H₂O | General use for peptides without highly sensitive residues.[8] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% 1,2-Ethanedithiol, 2% Dimethylsulfide, 1.5% Ammonium Iodide | Prevents methionine oxidation during cleavage.[12] |
Table 3: HPLC Mobile Phases for Peptide Purification
| Mobile Phase | Composition | Purpose |
| Mobile Phase A | 0.1% TFA in Water | Aqueous phase for RP-HPLC |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase for RP-HPLC |
Visualizations
Caption: Workflow for synthesis and purification of peptides with Orn(Dde).
Caption: Troubleshooting logic for peptide purification.
References
- 1. Fmoc-D-Orn(Dde)-OH (1419640-31-5) for sale [vulcanchem.com]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve yield in syntheses involving Fmoc-Orn(Dde)-OH.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve yields and overcome common challenges in syntheses involving Fmoc-Orn(Dde)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in peptide synthesis?
A1: The primary advantage of this compound lies in its orthogonal protection strategy.[1][2] The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group on the side chain of ornithine is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions for final cleavage from most resins.[3][4] This allows for the selective deprotection of the ornithine side chain while the peptide is still attached to the solid support, enabling site-specific modifications such as branching, cyclization, or the attachment of labels and reporter groups.[1][5][6]
Q2: What are the standard conditions for removing the Dde protecting group?
A2: The standard and most common method for Dde group removal is treatment with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[3][5][7] Typically, this involves repeated short treatments (e.g., 3 repetitions of 3-10 minutes each) to ensure complete deprotection.[3][5]
Q3: Can the Dde group be removed without affecting the N-terminal Fmoc group?
A3: No, standard hydrazine treatment for Dde removal will also cleave the N-terminal Fmoc group.[3][8] If selective Dde removal in the presence of an Fmoc group is required, an alternative deprotection reagent such as hydroxylamine hydrochloride with imidazole in N-methylpyrrolidone (NMP) should be used.[3][4][5] This method provides full orthogonality between the Dde and Fmoc protecting groups.[9]
Q4: What are common side reactions associated with this compound?
A4: A potential side reaction is Dde migration, where the protecting group can transfer from the side chain of one amino acid to an unprotected amine on another residue within the same or a different peptide chain, especially during Fmoc removal with piperidine.[10] Incomplete Dde deprotection can also be an issue, leading to a heterogeneous final product.[11] At hydrazine concentrations higher than 2%, side reactions such as peptide cleavage at glycine residues and the conversion of arginine to ornithine have been reported.[3]
Q5: How can I monitor the progress of Dde deprotection?
A5: The progress of Dde deprotection can be monitored spectrophotometrically. The cleavage of the Dde group by hydrazine releases an indazole byproduct which has a strong UV absorbance around 290 nm.[4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide
Low overall yield can stem from inefficient coupling of the this compound amino acid or from incomplete Dde deprotection, leading to loss of product during subsequent steps or purification.
-
Problem: The bulky nature of the Fmoc and Dde groups can sometimes hinder coupling efficiency.
-
Solution:
-
Choice of Coupling Reagents: Employ highly efficient coupling reagents. While standard reagents like HBTU/DIPEA are often used, alternatives like DIC/HOBt may reduce side reactions such as racemization for certain amino acids.[12]
-
Extended Coupling Time: Increase the coupling reaction time to ensure the reaction goes to completion.
-
Double Coupling: Perform a second coupling step with a fresh portion of activated this compound to drive the reaction to completion.
-
Monitoring: Use a qualitative test (e.g., Kaiser test) to confirm the absence of free amines on the resin before proceeding to the next step.
-
-
Problem: Incomplete removal of the Dde group is a frequent cause of low yields of the correctly modified peptide.
-
Solution:
-
Optimize Hydrazine Treatment: The concentration of hydrazine and the reaction time are critical. As shown in the table below, increasing the hydrazine concentration can significantly improve deprotection efficiency.[11]
-
Repetitive Treatments: Ensure multiple, fresh treatments with the hydrazine solution are performed, as a single, prolonged treatment is often less effective.[3][11]
-
Alternative Reagents: For sensitive sequences or when Fmoc-orthogonality is needed, switch to a hydroxylamine-based deprotection cocktail.[3][5]
-
The following table summarizes the effect of different hydrazine treatment conditions on the extent of deprotection.
| Condition ID | Hydrazine Conc. | Reaction Time (per treatment) | No. of Treatments | Deprotection Completion | Source |
| 1 | 2% | 3 minutes | 3 | Partial/Low | [11] |
| 2 | 2% | 5 minutes | 3 | ~50% | [11] |
| 3 | 4% | 3 minutes | 3 | Nearly Complete | [11] |
| 4 | 2% | 3 minutes | 4 | Minor increase over 3 treatments | [11] |
Issue 2: Presence of Unexpected Side Products
The appearance of unexpected peaks during HPLC analysis can indicate side reactions have occurred.
-
Problem: An unprotected amine group elsewhere in the peptide sequence can attack the Dde-protected ornithine, leading to the migration of the Dde group.[10] This is more likely during the basic conditions of Fmoc deprotection.
-
Solution:
-
Alternative Base for Fmoc Removal: To minimize Dde migration, consider using a less nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc deprotection, often in combination with piperidine to scavenge the dibenzofulvene byproduct.[10][13]
-
Use of ivDde: The more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is less prone to migration than Dde.[3] Consider using Fmoc-Orn(ivDde)-OH for long or complex sequences.
-
Experimental Protocols
Protocol 1: Standard Dde Group Deprotection
This protocol describes the standard method for removing the Dde protecting group from a peptide synthesized on a solid support.
-
Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in high-purity DMF.
-
Resin Treatment:
-
Repetition: Repeat step 2 two more times with fresh hydrazine solution for a total of three treatments.[3]
-
Washing: After the final treatment, thoroughly wash the resin with DMF (at least 5 times) to remove all traces of hydrazine and the deprotection byproducts.[7]
-
Confirmation: The resin is now ready for the subsequent on-resin modification at the deprotected ornithine side chain.
Protocol 2: Orthogonal Dde Group Deprotection (Fmoc-Compatible)
This protocol allows for the removal of the Dde group while leaving the N-terminal Fmoc group intact.
-
Reagent Preparation: Prepare a deprotection solution by dissolving hydroxylamine hydrochloride (1 equivalent relative to the Dde content on the resin) and imidazole (0.75 equivalents) in NMP.[3]
-
Resin Treatment:
-
Swell the peptide-resin in NMP.
-
Drain the solvent and add the hydroxylamine/imidazole solution to the resin.
-
Gently agitate the mixture at room temperature for 30 to 60 minutes.[3]
-
-
Washing:
-
Drain the deprotection solution.
-
Thoroughly wash the resin three times with DMF.[3]
-
-
Confirmation: The resin now has a free side-chain amine on the ornithine residue, with the N-terminal Fmoc group remaining, ready for further synthetic steps.
Visualizations
Caption: Workflow for peptide modification using this compound.
Caption: Decision tree for troubleshooting low peptide yield.
References
- 1. Fmoc-D-Orn(Dde)-OH (1419640-31-5) for sale [vulcanchem.com]
- 2. fiveable.me [fiveable.me]
- 3. peptide.com [peptide.com]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. rsc.org [rsc.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
Minimizing aspartimide formation during Fmoc deprotection.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing aspartimide formation during Fmoc solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in Fmoc SPPS?
A1: Aspartimide formation is a significant side reaction that occurs during the base-catalyzed removal of the Fmoc protecting group in solid-phase peptide synthesis.[1] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the adjacent amino acid on the C-terminus attacks the side-chain carboxyl group of the Asp residue.[1] This reaction is primarily promoted by the basic conditions of Fmoc deprotection, typically using piperidine.[1][2]
This side reaction is problematic for several reasons:
-
Formation of Byproducts: The resulting five-membered succinimide ring (the aspartimide) can be opened by nucleophiles like piperidine or water, leading to a mixture of α- and β-aspartyl peptides.[1][3]
-
Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides.[1][3]
-
Purification Challenges: These byproducts often have similar masses and chromatographic properties to the desired peptide, making purification difficult and sometimes impossible.[4]
-
Reduced Yield: The formation of these side products significantly lowers the overall yield of the target peptide.[1][3]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The propensity for aspartimide formation is highly dependent on the peptide sequence.[5] Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly susceptible.[1][2] The most problematic sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.[1][5]
Q3: How does temperature affect aspartimide formation?
A3: Increased temperature significantly accelerates the rate of aspartimide formation.[2][7] This is a critical factor to consider, especially in microwave-assisted SPPS where elevated temperatures are used to speed up reactions. Careful optimization of temperature and microwave power settings is crucial to minimize this side reaction.[2] Even at room temperature, ensuring the reaction vessel is not exposed to external heat sources is a good practice.[2]
Troubleshooting Guide
Issue 1: Significant byproduct formation is observed in my Asp-containing peptide, confirmed by mass spectrometry.
-
Root Cause: The primary cause is likely the base-catalyzed formation of an aspartimide intermediate during the Fmoc deprotection step with piperidine, especially if your sequence contains motifs like Asp-Gly.[1]
-
Solutions:
-
Modify Deprotection Conditions:
-
Acidic Additives: Adding an acidic additive to the piperidine deprotection solution can buffer the basicity and reduce aspartimide formation.[1] Common additives include 0.1 M hydroxybenzotriazole (HOBt) or 0.1 M 2,4-dinitrophenol (DNP).[1][5] Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) has also been shown to be highly effective.[1][8] Adding 5% formic acid to the deprotection cocktail has been reported to reduce aspartimide formation by up to 90% in some cases.[1][5]
-
Use a Weaker Base: Replace piperidine with a weaker base. A solution of 50% morpholine can be used, though it may be less efficient for complete Fmoc removal in some cases.[2][5] Piperazine is another weaker base that can suppress aspartimide formation.[4] More recently, dipropylamine (DPA) has been shown to be effective in reducing aspartimide formation, especially at elevated temperatures.[5][9]
-
-
Utilize Sterically Hindered Asp Protecting Groups:
-
The standard tert-butyl (OtBu) protecting group for the Asp side chain may not offer sufficient steric hindrance.[1][7] Using bulkier protecting groups can physically block the formation of the succinimide ring.[4]
-
Examples include Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester) and Fmoc-Asp(OBno)-OH (5-n-butyl-5-nonyl ester).[1]
-
-
Implement Backbone Protection:
-
This strategy modifies the backbone amide nitrogen of the amino acid following the Asp residue, preventing it from acting as a nucleophile.[4]
-
The use of a 2,4-dimethoxybenzyl (Dmb) protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, is highly effective for the problematic Asp-Gly sequence.[1][2]
-
-
Issue 2: Aspartimide formation persists even with modified deprotection conditions.
-
Root Cause: The peptide sequence is extremely prone to aspartimide formation, or secondary structures are promoting the side reaction.
-
Solutions:
-
Combine Strategies: A multi-faceted approach is often the most effective solution. For example, use a sterically hindered Asp protecting group (e.g., Fmoc-Asp(OMpe)-OH) in conjunction with a modified deprotection solution (e.g., 20% piperidine with 0.1 M HOBt).[1]
-
Employ Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides near an Asp residue can disrupt secondary structures that may facilitate aspartimide formation.[1]
-
Consider Novel Protecting Groups: For particularly challenging syntheses, novel protecting groups that completely prevent aspartimide formation can be used, such as Cyanosulfurylide (CSY) protection, which masks the carboxylic acid with a stable C-C bond.[1][10]
-
Data Presentation
Table 1: Effect of Deprotection Conditions on Aspartimide Formation for Asp-Gly Sequence
| Deprotection Reagent | Temperature (°C) | Aspartimide Formation (%) | Reference(s) |
| 20% Piperidine in DMF | Room Temperature | 9.2 | [5] |
| 20% Piperidine in DMF | 45 | >70 | [5] |
| 50% Morpholine in DMF | Room Temperature | 1.2 | [5] |
| 50% Morpholine in DMF | 45 | 4.3 | [5] |
| 20% Piperidine + 0.1 M HOBt in DMF | Room Temperature | Significantly Reduced | [4][5] |
| 20% Piperidine + 5% Formic Acid in DMF | Room Temperature | Reduced by 90% | [1][5] |
| 20% Dipropylamine (DPA) in DMF | 90 | 11 | [9] |
| 20% Piperidine in DMF | 90 | 20 | [9] |
Table 2: Comparison of Asp Side-Chain Protecting Groups on Aspartimide Formation
| Asp Protecting Group | Test Peptide Sequence | Deprotection Conditions | Aspartimide Formation (%) | Reference(s) |
| OtBu | VKDGYI | 20% Piperidine in DMF (extended) | High | [11] |
| OMpe | Ac-Gly-Asp-Gly-... | 20% Piperidine in DMF (2 x 15 min) | Reduced vs. OtBu | [12] |
| OBno | VKDGYI | 20% Piperidine in DMF (100 cycles) | ~1 | [13] |
| ODie | Model Peptide | N/A | Improved vs. OtBu | [4] |
| OPhp | Model Peptide | N/A | Improved vs. OtBu | [1] |
| Cyclohexyl Ester | Glu-Asp-Gly-Thr | Diisopropylethylamine (24h) | 0.3 | [14] |
| Benzyl Ester | Glu-Asp-Gly-Thr | Diisopropylethylamine (24h) | ~51 | [14] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[15]
-
Deprotection: Treat the resin with 20% piperidine in DMF. This is typically done for 10-20 minutes, sometimes in two separate treatments (e.g., 2 x 10 minutes).[1][15]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 times for 1 minute each) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1][15]
Protocol 2: Modified Fmoc Deprotection with HOBt
-
Prepare Solution: Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection: Treat the resin with the prepared 20% piperidine, 0.1 M HOBt solution in DMF for 10-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 times for 1 minute each).
Protocol 3: Fmoc Deprotection using Dipropylamine (DPA)
-
Prepare Solution: Prepare a deprotection solution of 20% (v/v) DPA in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the DPA deprotection solution to the resin.
-
Reaction: Agitate the resin at the desired temperature (e.g., room temperature or 60°C) for the optimized time (e.g., 2 x 10 minutes).[6]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP or DMF (3-5 times).[6]
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. biotage.com [biotage.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 14. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.uci.edu [chem.uci.edu]
Addressing challenges in the synthesis of complex peptides with Fmoc-Orn(Dde)-OH.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of complex peptides using Fmoc-Orn(Dde)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in complex peptide synthesis?
A1: this compound is a protected amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS).[1] Its primary utility lies in its orthogonal protection scheme. The Fmoc group on the α-amine is base-labile (removed by piperidine), allowing for peptide chain elongation. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group on the δ-amine of the ornithine side-chain is stable to these basic conditions but can be selectively removed using a dilute solution of hydrazine in DMF. This orthogonality is crucial for the synthesis of complex peptide architectures such as branched peptides, cyclic peptides, and for site-specific conjugations of molecules like fluorescent dyes or biotin.[2]
Q2: What is Dde group migration and why is it a concern?
A2: Dde group migration is a significant side reaction where the Dde protecting group transfers from the δ-amino group of ornithine to an unprotected amine, such as the ε-amino group of a lysine residue or the N-terminal α-amino group.[3][4] This migration can be induced by the basic conditions used for Fmoc-group removal, particularly with piperidine.[3] This unwanted transfer leads to a heterogeneous peptide population, complicating purification and potentially compromising the biological activity of the final product.
Q3: How can Dde group migration be minimized or prevented?
A3: Several strategies can be employed to mitigate Dde group migration:
-
Use of a more sterically hindered protecting group: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is more resistant to migration than Dde due to its increased steric bulk.[5][6]
-
Alternative Fmoc deprotection reagents: Using a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal can reduce the incidence of Dde migration.[3][4] A short reaction time (e.g., 2% DBU, 3 x 3 minutes) is recommended.[3]
-
N-terminal Boc protection: Before Dde removal with hydrazine, the N-terminal amine can be protected with a Boc group to prevent any unwanted reactions at this position.[5]
Q4: What are the standard conditions for Dde group removal?
A4: The most common method for Dde deprotection is treatment with a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[2][5] It is important to note that these conditions will also cleave the Fmoc group.[5]
Q5: Is there an alternative method for Dde removal that is orthogonal to the Fmoc group?
A5: Yes, a solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can selectively remove the Dde group in the presence of Fmoc groups.[5][7] This allows for side-chain modification while the N-terminal Fmoc protection is maintained.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Dde Deprotection | Insufficient hydrazine concentration, inadequate reaction time, or peptide aggregation. | Increase the hydrazine concentration (e.g., to 4%), extend the reaction time, or increase the number of deprotection cycles.[8] For aggregated sequences, consider using a different solvent or adding chaotropic agents. |
| Appearance of an unexpected peak with the same mass as the target peptide in HPLC/MS analysis. | Dde group migration has occurred, leading to the formation of a peptide isomer.[9] | Confirm migration using MS/MS fragmentation. To prevent this in future syntheses, use the ivDde protecting group, or employ DBU for Fmoc deprotection instead of piperidine.[3][4] |
| Low yield of the desired branched or modified peptide. | Inefficient coupling to the deprotected ornithine side-chain amine due to steric hindrance. | Ensure complete Dde deprotection before coupling. Use a more efficient coupling reagent or extend the coupling time. Microwave-assisted synthesis can also help overcome steric challenges. |
| Presence of deletion sequences in the final product. | Incomplete Fmoc deprotection during the synthesis, which can be exacerbated by peptide aggregation. | Optimize the Fmoc deprotection protocol by extending the reaction time or using a stronger base cocktail (e.g., with DBU).[10] Ensure proper resin swelling to improve reagent accessibility.[10] |
| Side reactions observed after hydrazine treatment. | Higher concentrations of hydrazine (>2%) can lead to peptide cleavage at Glycine residues or the conversion of Arginine to Ornithine.[5][11] | Strictly adhere to a 2% hydrazine concentration. Prepare the hydrazine solution fresh before use. |
Data Summary
Table 1: Comparison of Dde and ivDde Protecting Groups
| Protecting Group | Structure | Key Advantage | Key Disadvantage |
| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Easier to remove than ivDde.[2] | Prone to migration under basic conditions.[2][11] |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | More stable and less prone to migration than Dde.[2][5][11] | Can be more difficult to remove, sometimes requiring harsher conditions (e.g., up to 10% hydrazine).[2] |
Table 2: Optimization of ivDde Deprotection with Hydrazine
| Hydrazine Concentration (%) | Reaction Time per Repetition (min) | Number of Repetitions | Deprotection Efficiency |
| 2 | 3 | 3 | Incomplete (~small fraction removed)[8] |
| 2 | 5 | 3 | ~50% complete[8] |
| 2 | 3 | 4 | ~50% complete[8] |
| 4 | 3 | 3 | Near complete[8] |
Experimental Protocols
Protocol 1: On-Resin Dde Deprotection using Hydrazine
This protocol describes the standard method for removing the Dde protecting group from a peptide synthesized on a solid support.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Preparation of Deprotection Solution: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 2% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture gently for 10-15 minutes at room temperature.[12]
-
-
Repetition: Drain the deprotection solution and repeat step 3 one more time.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove all traces of hydrazine and the cleaved Dde adduct.
-
Confirmation (Optional): A small amount of resin can be cleaved and analyzed by HPLC/MS to confirm complete deprotection.
Protocol 2: On-Resin Dde Deprotection using Hydroxylamine (Fmoc-Orthogonal)
This protocol allows for the selective removal of the Dde group while the N-terminal Fmoc group remains intact.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Preparation of Deprotection Solution:
-
Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the hydroxylamine/imidazole solution to the resin.
-
Agitate the mixture gently at room temperature for 2-3 hours.[7]
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) and then with DCM (3 x 10 mL per gram of resin).
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine before proceeding to the next coupling step.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
Validation & Comparative
A Head-to-Head Comparison: Fmoc-Orn(Dde)-OH versus Fmoc-Orn(Boc)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is a critical decision that profoundly impacts synthetic strategy, yield, and purity. This guide provides an in-depth, objective comparison of two key protected ornithine derivatives: Fmoc-Orn(Dde)-OH and Fmoc-Orn(Boc)-OH. By examining their chemical properties, deprotection strategies, and performance in peptide synthesis, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
The primary distinction between this compound and Fmoc-Orn(Boc)-OH lies in the nature of the protecting group on the side-chain δ-amino group of ornithine. This difference dictates the deprotection conditions and, consequently, the synthetic applications for which each is best suited. Fmoc-Orn(Boc)-OH, with its acid-labile tert-butyloxycarbonyl (Boc) group, is a workhorse for the synthesis of linear peptides. In contrast, this compound features the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, which is labile to hydrazine. This orthogonality to both the base-labile Fmoc group and acid-labile side-chain protecting groups makes it an invaluable tool for the synthesis of complex peptides, such as branched or cyclic structures.
Comparative Analysis of Protecting Group Properties
The choice between the Boc and Dde protecting groups for the ornithine side chain is fundamentally a choice of synthetic strategy. The following table summarizes the key properties of each protecting group.
| Feature | This compound | Fmoc-Orn(Boc)-OH |
| Side-Chain Protecting Group | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Boc (tert-butyloxycarbonyl) |
| α-Amino Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Primary Application | Synthesis of branched and cyclic peptides, on-resin side-chain modification.[1] | Standard linear peptide synthesis. |
| Orthogonality | Fully orthogonal to Fmoc (base-labile) and Boc/tBu (acid-labile) protecting groups.[1] | Orthogonal to Fmoc (base-labile) protecting groups. |
| Side-Chain Deprotection | 2% Hydrazine in DMF. | Strong acid (e.g., Trifluoroacetic acid - TFA).[2] |
| Key Advantage | Enables selective on-resin deprotection for side-chain modification without affecting other protecting groups.[1] | Robust and stable during standard Fmoc SPPS cycles, leading to high yields and purity in linear peptide synthesis.[2] |
| Potential Side Reactions | Dde migration to an unprotected lysine side-chain can occur under certain conditions.[3] | Not applicable for on-resin selective deprotection in standard Fmoc/tBu chemistry. |
Performance and Applications
Fmoc-Orn(Boc)-OH is the standard choice for incorporating ornithine into linear peptides via Fmoc-SPPS. The Boc group is highly stable to the repetitive piperidine treatments used for Fmoc deprotection, ensuring minimal side-chain deprotection during chain elongation. This stability contributes to high crude purity and overall yield of the final linear peptide after cleavage from the resin and global deprotection with strong acid.[2]
This compound excels in applications requiring selective modification of the ornithine side chain while the peptide remains on the solid support. This is crucial for the synthesis of:
-
Branched peptides: The Dde group can be selectively removed to expose the δ-amino group for the synthesis of a second peptide chain.[1]
-
Cyclic peptides: On-resin cyclization can be achieved by deprotecting the Dde group and forming a lactam bridge with a deprotected acidic amino acid side chain.
-
Peptides with side-chain modifications: The deprotected δ-amino group can be conjugated to various molecules such as fluorophores, biotin, or other labels.
The use of this compound allows for a more controlled and efficient synthesis of these complex structures compared to solution-phase modification strategies. However, researchers should be aware of the potential for Dde group migration, particularly in sequences containing unprotected lysine residues.[3]
Experimental Protocols
Detailed and reliable experimental protocols are essential for successful peptide synthesis. The following sections provide established methods for the key deprotection steps for both Fmoc-Orn(Boc)-OH and this compound.
Protocol 1: General Fmoc-Deprotection
This protocol is applicable for the removal of the Nα-Fmoc group during the stepwise elongation of the peptide chain.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in N,N-dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Selective On-Resin Deprotection of Orn(Boc)
This protocol is for the removal of the Boc group from the ornithine side chain while the peptide is still attached to the resin. This is typically performed after the full-length peptide has been assembled.
Materials:
-
Peptide-resin containing Orn(Boc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
10% (v/v) Diisopropylethylamine (DIPEA) in DMF
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Prepare a deprotection solution of 20-50% TFA in DCM. The exact concentration may need to be optimized depending on the sensitivity of other protecting groups.
-
Treat the resin with the TFA/DCM solution for 20-30 minutes at room temperature with agitation.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM to remove residual acid.
-
Neutralize the resin by washing with 10% DIPEA in DMF.
-
Wash the resin again with DMF and DCM to prepare for the next step (e.g., side-chain modification).
Protocol 3: Selective On-Resin Deprotection of Orn(Dde)
This protocol describes the orthogonal removal of the Dde protecting group from the ornithine side chain.
Materials:
-
Peptide-resin containing Orn(Dde)
-
2% (v/v) Hydrazine in DMF
-
DMF
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 2% hydrazine in DMF solution to the resin and agitate for 3-5 minutes.
-
Drain the solution.
-
Repeat the hydrazine treatment 2-3 times until deprotection is complete. The progress can be monitored by a colorimetric test (e.g., Kaiser test) or by cleaving a small sample for HPLC-MS analysis.
-
Wash the resin thoroughly with DMF to remove residual hydrazine.
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflows for the synthesis of a linear peptide using Fmoc-Orn(Boc)-OH and a branched peptide using this compound.
Conclusion
The choice between this compound and Fmoc-Orn(Boc)-OH is a strategic one, dictated by the final desired peptide structure. For the routine synthesis of linear peptides, the robustness and stability of the Boc protecting group in Fmoc-Orn(Boc)-OH make it the preferred choice, generally leading to high yields and purity.[2] Conversely, for the synthesis of complex architectures such as branched or cyclic peptides, the orthogonal nature of the Dde protecting group in this compound is indispensable. It allows for selective on-resin modifications that are efficient and afford a high degree of control over the synthetic process. Researchers should carefully consider the synthetic endpoint and the required manipulations to select the most appropriate protected ornithine derivative for their research goals.
References
A Comparative Guide to Dde and ivDde Protecting Groups for Ornithine Side-Chain Protection
In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is paramount for the successful synthesis of complex peptides. For the selective modification of the δ-amino group of ornithine, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and its more sterically hindered analogue, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde), are two commonly employed protecting groups. Their utility lies in their orthogonality to the widely used Fmoc/tBu strategy, as they are stable to the basic conditions used for Fmoc removal and the acidic conditions for final cleavage.[1][2] This guide provides a detailed comparison of the Dde and ivDde protecting groups for ornithine, supported by experimental data and protocols to assist researchers in making an informed choice for their specific synthetic needs.
Key Differences and Performance Comparison
The primary distinction between Dde and ivDde lies in their stability and ease of removal. The ivDde group was developed to address the shortcomings of the Dde group, which was found to be susceptible to premature loss and migration during prolonged peptide synthesis.[1][3]
Stability: The Dde group has been reported to undergo partial loss during long synthetic sequences and can migrate from the side chain of one amino acid to a free amine of another, a phenomenon observed with lysine residues.[3][4] The more sterically hindered ivDde group offers enhanced stability, overcoming many of these issues and providing greater resistance to premature cleavage.[3]
Deprotection: While the increased stability of ivDde is advantageous during synthesis, it also renders the group more difficult to remove.[5] Both groups are typically cleaved using a dilute solution of hydrazine in DMF.[1] However, the removal of ivDde can be sluggish and may require harsher conditions, such as increased hydrazine concentration or repeated treatments, to achieve complete deprotection.[6] In some cases, complete removal of ivDde has proven difficult, especially when the protected residue is close to the C-terminus of the peptide or if the peptide is prone to aggregation.[7]
The following table summarizes the key characteristics of the Dde and ivDde protecting groups for ornithine.
| Feature | Dde | ivDde |
| Stability | Less robust; prone to migration and premature loss in long sequences.[3][5] | More stable and less prone to migration.[1][3] |
| Ease of Removal | Easier to remove.[5] | More difficult to remove; can be sluggish and may require harsher conditions.[6][7] |
| Primary Application | Shorter peptide syntheses where stability is less of a concern. | Long peptide syntheses and when enhanced stability is required.[3] |
Experimental Data on Deprotection
This data highlights the challenge of ivDde removal and the need for optimization depending on the peptide sequence and the position of the protected residue.
Experimental Protocols
Standard Deprotection of Dde and ivDde using Hydrazine
This protocol is suitable for the removal of both Dde and ivDde protecting groups from the side chain of ornithine on a solid support.
Materials:
-
Peptidyl-resin with Dde- or ivDde-protected ornithine
-
2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Swell the peptidyl-resin in DMF in a reaction vessel.
-
Drain the DMF and add the 2% hydrazine solution (approximately 25 mL per gram of resin).[1]
-
Allow the mixture to react at room temperature for 3 minutes with gentle agitation.[1]
-
Drain the hydrazine solution.
-
Repeat the hydrazine treatment two more times.[1]
-
Wash the resin thoroughly with DMF (3-5 times).[1]
Note: For the more resistant ivDde group, the reaction time may need to be extended, the number of repetitions increased, or the hydrazine concentration raised to 4-10%.[6] It is crucial to monitor the deprotection progress by HPLC analysis of a small cleaved sample.
Orthogonal Deprotection of Dde in the Presence of Fmoc
Standard hydrazine treatment also cleaves the Fmoc group. For selective deprotection of Dde while retaining the Fmoc group, a milder protocol using hydroxylamine is recommended.
Materials:
-
Peptidyl-resin with Dde-protected ornithine and an N-terminal Fmoc group
-
Hydroxylamine hydrochloride
-
Imidazole
-
N-methylpyrrolidone (NMP)
-
DMF for washing
Procedure:
-
Prepare a solution of hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of resin).[1]
-
Add the solution to the peptidyl-resin.
-
Gently agitate the mixture at room temperature for 30 to 60 minutes.[1]
-
Drain the solution and wash the resin thoroughly with DMF (3 times).[1]
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Orthogonality of Dde/ivDde in Fmoc SPPS.
Caption: Deprotection pathways for Dde and ivDde.
Conclusion
The choice between Dde and ivDde for the protection of the ornithine side chain is a trade-off between stability and ease of removal. For shorter, less complex peptide syntheses, the more readily cleaved Dde group may be sufficient. However, for the synthesis of long peptides where the risk of premature deprotection and side reactions is higher, the enhanced stability of the ivDde group makes it the superior choice, despite the potential for a more challenging deprotection step. Careful optimization of the deprotection conditions is crucial when using ivDde to ensure complete removal without compromising the integrity of the peptide. The availability of a milder, Fmoc-orthogonal deprotection method for Dde using hydroxylamine further expands its utility in specific synthetic strategies.
References
- 1. peptide.com [peptide.com]
- 2. Kinetics of alpha-difluoromethylornithine: an irreversible inhibitor of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
- 7. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
A Comparative Guide to Orthogonal Protecting Groups for the Ornithine Side Chain
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of solid-phase peptide synthesis (SPPS), the strategic selection of orthogonal protecting groups is paramount for the successful construction of complex peptides. Ornithine, a non-proteinogenic amino acid, offers a versatile side-chain primary amine, making it a valuable building block for creating branched or cyclic peptides, as well as for conjugating molecules like labels or drugs.[1] The success of these applications hinges on the use of a side-chain protecting group that can be selectively removed without affecting the Nα-Fmoc protection or other side-chain protecting groups.[2]
This guide provides an objective comparison of common alternative orthogonal protecting groups for the ornithine side chain, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Ornithine Side-Chain Protecting Groups
The choice of a protecting group for the δ-amino function of ornithine is dictated by the desired deprotection conditions and the overall synthetic strategy. The following table summarizes the performance of four common orthogonal protecting groups in Fmoc-based SPPS.
| Protecting Group | Abbreviation | Deprotection Conditions | Deprotection Time | Yield (%) | Key Advantages & Disadvantages |
| tert-Butoxycarbonyl | Boc | 20-50% TFA in DCM | 20-30 min | >95% | Advantages: Stable to basic conditions for Fmoc removal. High deprotection efficiency.[3] Disadvantages: Not orthogonal in Boc-SPPS.[4] |
| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄, Phenylsilane in DCM | 20-40 min (may require repetition) | Variable | Advantages: Orthogonal to both acid- and base-labile groups.[5] Disadvantages: Requires a palladium catalyst which can be difficult to remove completely.[3] |
| 4-Methyltrityl | Mtt | 1% TFA in DCM | 30 min (may require repetition) | >90% | Advantages: Very acid-labile, allowing for removal under mild conditions. Disadvantages: Potential for premature cleavage if exposed to even mildly acidic conditions. |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2-4% Hydrazine in DMF | 3-10 min (repeated treatments) | ~50% to near complete (highly condition-dependent) | Advantages: Orthogonal to acid-labile groups. Disadvantages: Hydrazine is toxic and can also remove Fmoc groups. Deprotection can be sluggish and incomplete.[6] |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful selective deprotection of the ornithine side chain.
Protocol 1: Boc Group Removal
This protocol details the selective removal of the Boc group from the ornithine side-chain on-resin.
Materials:
-
Peptide-resin containing Orn(Boc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
10% Diisopropylethylamine (DIPEA) in DMF
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare a deprotection cocktail of 20-30% TFA in DCM.
-
Treat the resin with the TFA/DCM solution for 20-30 minutes at room temperature with agitation.[3]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM.
-
Neutralize the resin with a solution of 10% DIPEA in DMF.[3]
-
Wash the resin with DMF and DCM.
Protocol 2: Alloc Group Removal
This protocol outlines the removal of the Alloc protecting group using a palladium catalyst.
Materials:
-
Peptide-resin containing Orn(Alloc)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in anhydrous DCM under an inert atmosphere.
-
In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in anhydrous DCM.
-
Add phenylsilane (10-20 equivalents) to the palladium solution.[3]
-
Add the resulting catalyst solution to the resin.
-
Agitate the mixture at room temperature for 20-40 minutes. The reaction may need to be repeated to ensure complete deprotection.[5]
-
Drain the solution and wash the resin thoroughly with DCM.
Protocol 3: Mtt Group Removal
This protocol describes the removal of the highly acid-labile Mtt group.
Materials:
-
Peptide-resin containing Orn(Mtt)
-
1% Trifluoroacetic acid (TFA) in DCM
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with 1% TFA in DCM for 30 minutes at room temperature with agitation.
-
The treatment may need to be repeated for complete deprotection.
-
Drain the solution and wash the resin thoroughly with DCM.
-
Neutralize the resin with 10% DIPEA in DMF.
Protocol 4: ivDde Group Removal
This protocol details the removal of the ivDde protecting group using hydrazine.
Materials:
-
Peptide-resin containing Orn(ivDde)
-
2-4% Hydrazine in DMF
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a 2-4% solution of hydrazine in DMF for 3-10 minutes at room temperature.[6]
-
Drain the solution.
-
Repeat the hydrazine treatment 2-3 times until deprotection is complete, which can be monitored by HPLC analysis of a small cleaved sample.[3]
-
Wash the resin thoroughly with DMF.
Visualizing Orthogonal Deprotection Strategies
The following diagrams illustrate the chemical structures of the protected ornithine derivatives and the deprotection workflows.
Caption: Structures and deprotection pathways for ornithine protecting groups.
Conclusion
The selection of an appropriate orthogonal protecting group for the ornithine side chain is a critical decision in peptide synthesis. For linear peptides where side-chain modification is not required on-resin, the Boc group offers high stability and cleavage efficiency.[3] The Alloc group provides excellent orthogonality for complex synthetic strategies involving on-resin modifications, though it necessitates the use of a palladium catalyst.[5] The Mtt group is ideal for situations requiring very mild deprotection conditions, but its high acid lability demands careful handling. Finally, the ivDde group offers an alternative orthogonal strategy, but its removal with hydrazine can be problematic due to toxicity and potentially incomplete reactions.[6] Ultimately, the optimal choice depends on the specific requirements of the target peptide and the overall synthetic design.
References
A Researcher's Guide to Confirming Dde Protecting Group Removal via HPLC and Mass Spectrometry
For researchers and professionals in drug development and peptide synthesis, ensuring the complete and specific removal of protecting groups is a critical step. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a valuable tool for the orthogonal protection of lysine residues. Its removal under mild hydrazine conditions allows for site-specific modifications of peptides. This guide provides a comparative overview of the Dde protecting group, detailed experimental protocols for its cleavage, and methods for confirming its removal using High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS).
Comparison of Lysine Protecting Groups
The selection of a protecting group is crucial and depends on the overall synthetic strategy. The Dde group offers orthogonality to the commonly used Boc and Fmoc strategies. The following table compares Dde with other frequently used lysine protecting groups.
| Protecting Group | Full Name | Cleavage Conditions | Advantages | Disadvantages & Side Reactions |
| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2% Hydrazine in DMF | Orthogonal to both Boc and Fmoc strategies.[1] | Prone to migration to unprotected amines.[1][2] Hydrazine can also cleave Fmoc groups.[1][3] |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2-10% Hydrazine in DMF | More stable than Dde and less prone to migration.[1] Orthogonal to Boc and Fmoc. | More difficult to remove than Dde, potentially requiring harsher conditions.[1][4] |
| Boc | tert-Butoxycarbonyl | Strong acid (e.g., 50-95% TFA in DCM)[1] | Robust and widely used in Boc-SPPS. | Not orthogonal in Boc-SPPS; requires strong acid for removal which can cleave other standard protecting groups.[1] |
Experimental Protocols
Accurate confirmation of Dde removal requires carefully executed experimental procedures. Below are detailed protocols for both on-resin and in-solution Dde cleavage followed by HPLC-MS analysis.
Protocol 1: On-Resin Dde-Group Cleavage
This protocol describes the selective removal of the Dde protecting group from a peptide still attached to the solid-phase resin.
Materials:
-
Peptide-resin with Dde-protected lysine
-
N,N-Dimethylformamide (DMF)
-
2% Hydrazine monohydrate in DMF
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5)
Procedure:
-
Swell the Dde-protected peptide-resin in DMF.[3]
-
Prepare a fresh solution of 2% hydrazine monohydrate in DMF.
-
Add the 2% hydrazine/DMF solution to the resin (approximately 25 mL per gram of resin).
-
Allow the mixture to react at room temperature. For complete removal, a series of short incubations is recommended (e.g., 3 treatments of 3 minutes each).[1]
-
After each treatment, filter the resin and wash thoroughly with DMF.
-
Once the cleavage is complete, wash the resin with DCM and dry it under vacuum.[5]
-
Cleave a small amount of the peptide from the resin using a standard TFA cocktail to be analyzed by HPLC and mass spectrometry.[3]
Protocol 2: In-Solution Dde-Group Cleavage from Peptides
This protocol is suitable for peptides that have already been cleaved from the resin.
Materials:
-
Dde-protected peptide
-
N,N-Dimethylformamide (DMF)
-
4% Hydrazine solution
-
Formic acid
-
C18 desalting column
Procedure:
-
Dissolve the Dde-protected peptide in DMF.
-
Resuspend the dried, extracted peptides in a 4% hydrazine solution.
-
Incubate the solution for 60 minutes at 40 °C.[1]
-
After the incubation, acidify the sample with formic acid.[1]
-
Perform C18 desalting to remove hydrazine and other contaminants prior to mass spectrometry analysis.[1]
HPLC-MS Analysis
High-performance liquid chromatography coupled with mass spectrometry is a powerful technique for verifying the removal of the Dde group.[6]
Instrumentation and Conditions:
-
HPLC System: A standard analytical HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).[7]
-
Mobile Phase A: 0.1% TFA in water.[7]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.[7]
-
Gradient: A linear gradient appropriate for the hydrophobicity of the peptide.
-
Detection: UV detection at 215 nm and mass spectrometry.[7]
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
Analysis of Results:
-
HPLC Chromatogram: Compare the chromatogram of the peptide before and after the deprotection reaction. Successful Dde removal should result in a shift in the retention time of the peptide. In many cases, the cleaved peptide will have a very similar retention time to the non-modified peptide.[1] The disappearance of the peak corresponding to the Dde-protected peptide and the appearance of a new peak corresponding to the deprotected peptide indicates a successful reaction.
-
Mass Spectrometry Data: The key signature of successful Dde cleavage is the loss of the mass modification. A lysine residue protected with a Dde group will show a monoisotopic mass increase of 178.0994 Da.[1] Upon successful removal, the mass of the peptide will decrease by this amount, returning to its native mass.[1] In cases of incomplete cleavage, the mass spectrum will show the presence of both the Dde-protected and the deprotected peptide.[1]
Workflow for Dde Removal Confirmation
The following diagram illustrates the general workflow for the removal of the Dde protecting group and subsequent analysis by HPLC-MS.
Caption: Workflow for Dde deprotection and confirmation by HPLC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. biotage.com [biotage.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 7. hplc.eu [hplc.eu]
A Comparative Guide to Orthogonal Protection Strategy Using Fmoc-Orn(Dde)-OH
For professionals in peptide research and drug development, the synthesis of complex peptides with high purity and yield is a primary objective. The strategic selection of protecting groups is fundamental to achieving this goal. This guide provides an objective analysis of the orthogonal protection strategy employing Nα-Fmoc-Nδ-Dde-L-ornithine (Fmoc-Orn(Dde)-OH), comparing its performance with key alternatives and providing detailed experimental data and protocols.
The Principle of Orthogonality in Fmoc-SPPS
Solid-Phase Peptide Synthesis (SPPS) relies on protecting groups to prevent unwanted side reactions.[1] An orthogonal protection strategy uses multiple classes of protecting groups within the same molecule, each of which can be removed by a specific chemical reaction without affecting the others.[1]
The standard Fmoc/tBu strategy in SPPS is a cornerstone of this approach.[1] It involves:
-
Nα-Fmoc group: Protects the alpha-amine of the amino acid backbone. It is labile to mild bases, typically 20% piperidine in DMF.[2][3]
-
Side-chain protecting groups (e.g., tBu, Boc, Trt): Protect reactive side chains. These are stable to the base used for Fmoc removal but are cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage from the resin.[3][4]
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group introduces a third dimension of orthogonality.[3] It is stable under both the basic conditions used for Fmoc removal and the acidic conditions for final cleavage but can be selectively removed by a 2% solution of hydrazine in DMF.[5][6][7] This unique property allows for site-specific modification of the ornithine side chain while the peptide remains fully protected and anchored to the solid support.[8]
The following diagram illustrates the orthogonal relationship between these protecting groups.
Caption: Orthogonality of Fmoc, Dde, and acid-labile protecting groups (PG).
Performance Comparison of Ornithine Side-Chain Protection
The choice of the orthogonal protecting group for the ornithine (or lysine) side chain is critical and depends on the overall synthetic plan. The Dde group offers a unique set of advantages compared to other common protecting groups like ivDde, Mtt, and Boc.
| Protecting Group | Cleavage Condition | Key Advantages | Potential Disadvantages |
| Dde | 2% Hydrazine in DMF | Mild, highly orthogonal cleavage; Fast removal (typically < 30 min).[9] | Hydrazine can also remove Fmoc groups, requiring N-terminal protection (e.g., with Boc) if side-chain deprotection is performed after chain assembly.[4][5] Dde migration has been reported in some long sequences.[5] |
| ivDde | 2% Hydrazine in DMF | More robust and less prone to migration than Dde.[5] Slower cleavage allows for differential deprotection if both Dde and ivDde are used. | Slower cleavage can prolong synthesis time and may be incomplete in aggregated sequences.[5] |
| Mtt | 1-5% TFA in DCM | Very rapid cleavage under mildly acidic conditions.[8] Orthogonal to tBu groups. | Cleavage conditions are not orthogonal to highly acid-labile resins (e.g., 2-chlorotrityl). |
| Boc | Strong Acid (TFA) | Highly stable during Fmoc-SPPS. | Not orthogonal to standard side-chain protecting groups, as it is removed during final cleavage.[10] Requires a different overall strategy for side-chain modification. |
Table 1: Comparison of common orthogonal protecting groups for the ornithine/lysine side chain in Fmoc-SPPS.
Experimental Protocols
The following protocols provide standardized procedures for the application of the this compound strategy.
Protocol 1: Selective On-Resin Deprotection of the Dde Group
This procedure details the removal of the Dde group from the ornithine side chain of a resin-bound peptide.
-
Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Washing: Drain the DMF and wash the resin three times with fresh DMF.
-
Deprotection: Prepare a solution of 2% (v/v) hydrazine monohydrate in DMF. Add the solution to the resin (approx. 25 mL per gram of resin) and agitate at room temperature for 3 minutes.[5]
-
Repeat: Drain the solution and repeat the hydrazine treatment two more times.[5]
-
Final Washing: Drain the final hydrazine solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of hydrazine. The resin is now ready for side-chain modification.
Protocol 2: Synthesis of a Branched Peptide
This protocol outlines the synthesis of a branched peptide by growing a second peptide chain from the ornithine side chain.
-
Main Chain Synthesis: Assemble the primary peptide sequence on a suitable resin using standard automated or manual Fmoc-SPPS, incorporating this compound at the desired branch point.
-
N-Terminal Protection: After the final coupling step of the main chain, remove the N-terminal Fmoc group. Then, protect the N-terminal amine with a Boc group by reacting the peptide-resin with Boc anhydride (Boc₂O). This prevents the N-terminal Fmoc from being removed by hydrazine.[5]
-
Side-Chain Deprotection: Selectively remove the Dde protecting group from the ornithine side chain using the procedure described in Protocol 1 .
-
Branch Synthesis: Assemble the second peptide sequence onto the now-free ornithine side-chain amine using standard Fmoc-SPPS coupling cycles.
-
Final Cleavage: Once the synthesis is complete, cleave the branched peptide from the resin and remove all remaining side-chain protecting groups (including the N-terminal Boc group) using a suitable TFA-based cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane).
-
Purification: Purify the crude branched peptide using reverse-phase HPLC.
The workflow for this process is illustrated below.
Caption: Workflow for synthesizing a branched peptide using this compound.
Applications and Advantages
The this compound strategy is invaluable for creating complex peptide architectures. Its applications include:
-
Branched and Di-Epitopic Peptides: Essential for developing synthetic vaccines, multivalent ligands, and enhancing antimicrobial activity.[5][11][12]
-
Cyclic Peptides: On-resin lactam bridge formation between the ornithine side chain and the N-terminus or another side chain can improve peptide stability, receptor affinity, and bioavailability.[5][11]
-
Site-Specific Labeling: Allows for the precise attachment of fluorophores, biotin, or other molecular probes for diagnostic and research applications.[11][13]
-
Template Assembled Synthetic Proteins (TASP): Used to build complex, protein-like structures on a defined scaffold.[11]
References
- 1. biosynth.com [biosynth.com]
- 2. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. shop.bachem.com [shop.bachem.com]
- 12. kohan.com.tw [kohan.com.tw]
- 13. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dde Protecting Group: A Critical Comparison for Advanced Peptide Synthesis
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a widely utilized amine protecting group in solid-phase peptide synthesis (SPPS), particularly for the side chain of lysine. Its popularity stems from its orthogonality to the commonly used acid-labile Boc and base-labile Fmoc protecting groups. However, a closer examination reveals several limitations and potential drawbacks that researchers, scientists, and drug development professionals must consider for the successful synthesis of complex peptides. This guide provides an objective comparison of the Dde protecting group with its alternatives, supported by experimental data, to aid in the selection of the most appropriate protection strategy.
Limitations and Drawbacks of the Dde Protecting Group
While the Dde group offers the advantage of being removable under mild, nucleophilic conditions, its application is not without challenges. The primary drawbacks include its potential for migration, incomplete orthogonality with the Fmoc group under certain conditions, and instability during prolonged synthesis.
Migration of the Dde Group
A significant drawback of the Dde protecting group is its propensity to migrate between amine groups.[1][2][3] This intramolecular or intermolecular transfer can occur from the ε-amino group of a lysine residue to an unprotected N-terminal α-amino group or to the ε-amino group of another lysine residue.[1] This migration is particularly problematic during the piperidine-mediated removal of the Fmoc group, a standard step in Fmoc-based SPPS. The presence of piperidine can accelerate this side reaction, likely through the formation of an unstable piperidine-Dde adduct.[1] This scrambling of the protecting group leads to the formation of undesired peptide isomers, complicating purification and potentially altering the biological activity of the final product.[3]
Incomplete Orthogonality with Fmoc
The traditional method for Dde cleavage involves treatment with 2% hydrazine in dimethylformamide (DMF).[4][5] While effective at removing Dde, these conditions can also lead to the cleavage of the Fmoc group, thus compromising the orthogonality of the protection scheme.[4] This lack of complete orthogonality can be a significant hurdle in synthetic strategies that require the selective deprotection of Dde in the presence of Fmoc.
Instability in Long Sequences
During the synthesis of long peptide chains, which involves numerous cycles of coupling and deprotection, partial loss of the Dde group has been observed.[2][5] This premature deprotection can lead to undesired side reactions at the newly exposed amine, resulting in a heterogeneous mixture of products and a lower yield of the target peptide.
Side Reactions with Other Protecting Groups
The standard hydrazinolysis conditions for Dde removal can be incompatible with other protecting groups. For instance, in the presence of allyloxycarbonyl (Aloc) protected peptides, the hydrazine can reduce the double bond of the Aloc group, preventing its subsequent removal.[6]
Mitigating the Drawbacks and Exploring Alternatives
To address the limitations of the Dde group, several strategies and alternative protecting groups have been developed.
Optimized Cleavage Conditions for Dde
To improve the orthogonality with the Fmoc group, alternative deprotection cocktails have been developed. A mixture of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) and dichloromethane (CH2Cl2) has been shown to cleanly cleave the Dde group without affecting the Fmoc group.[4]
The ivDde Protecting Group: A More Robust Alternative
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, a more sterically hindered analogue of Dde, was introduced to overcome the migration and stability issues.[2][5][7] The increased steric bulk of the isovaleryl group significantly reduces the rate of migration and enhances its stability during prolonged synthesis.[2] However, this increased stability can also make the ivDde group more difficult to remove, sometimes requiring harsher conditions or longer reaction times.[8]
Comparative Data of Amine Protecting Groups
| Protecting Group | Structure | Cleavage Conditions | Stability | Key Drawbacks |
| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2% Hydrazine in DMF; Hydroxylamine/Imidazole in NMP/CH2Cl2[4][5] | Stable to piperidine and TFA[2] | Migration[1][2][3], Partial loss in long synthesis[2][5], Incomplete orthogonality with Fmoc under standard cleavage[4] |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl | 2% Hydrazine in DMF (can be sluggish)[5][8] | More stable than Dde to piperidine[7] | Difficult to remove, especially in aggregated sequences or near the C-terminus[8] |
| Alloc | Allyloxycarbonyl | Pd(PPh3)4/Scavenger[6] | Stable to piperidine and TFA | Requires palladium catalyst which can be difficult to remove completely |
| Mtt | 4-Methyltrityl | 1% TFA in DCM[8] | Stable to piperidine and hydrazine[8] | Acid-labile, limiting its use with Boc-based strategies |
| Boc | tert-Butoxycarbonyl | Strong acid (e.g., TFA)[9] | Stable to piperidine and hydrazine[10] | Not orthogonal to other acid-labile protecting groups |
Experimental Protocols
Protocol for Dde Group Cleavage with Hydrazine
-
Suspend the Dde-protected peptide-resin in DMF.
-
Add a solution of 2% hydrazine hydrate in DMF.
-
Agitate the mixture at room temperature for a specified time (e.g., 3 x 10 minutes).
-
Filter the resin and wash thoroughly with DMF.
-
Repeat the treatment if necessary, monitoring the deprotection by a colorimetric assay (e.g., Kaiser test).
Protocol for Dde Group Cleavage with Hydroxylamine
-
Prepare a solution of hydroxylamine hydrochloride and imidazole in a mixture of NMP and CH2Cl2.[4]
-
Suspend the Dde-protected peptide-resin in the cleavage cocktail.
-
Agitate the mixture at room temperature for 1-3 hours.[4]
-
Filter the resin and wash extensively with DMF and DCM.
Visualizing the Chemistry
Dde Protecting Group Structure and Cleavage
Caption: Cleavage of the Dde protecting group from a primary amine.
Decision Workflow for Amine Protecting Group Selection
References
- 1. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. Hydrazinolysis of Dde: Complete orthogonality with Aloc protecting groups [infoscience.epfl.ch]
- 7. bachem.com [bachem.com]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. pubs.rsc.org [pubs.rsc.org]
A Comparative Analysis of Deprotection Cocktails for the Dde Group in Peptide Synthesis
The selective removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group is a pivotal step in solid-phase peptide synthesis (SPPS), enabling site-specific modifications such as cyclization, branching, and labeling.[1][2] The choice of deprotection reagent is critical, impacting reaction efficiency, time, and orthogonality with other protecting groups, most notably the fluorenylmethyloxycarbonyl (Fmoc) group. This guide provides a comparative overview of the most common deprotection cocktails for the Dde group, supported by experimental data and detailed protocols to assist researchers in selecting the optimal method for their synthetic strategy.
The primary reagents for Dde group removal are hydrazine and hydroxylamine, each presenting distinct advantages and disadvantages. Hydrazine is known for its rapid and efficient cleavage, while hydroxylamine offers a milder and more orthogonal alternative, particularly in the context of Fmoc-based SPPS.[2][3]
Performance Comparison of Dde Deprotection Cocktails
The selection of a Dde deprotection cocktail is contingent on several factors, including the desired orthogonality with the Nα-Fmoc protecting group, the sensitivity of the peptide sequence, and safety considerations. The following table summarizes the key performance characteristics of the two main cocktails.
| Deprotection Cocktail | Typical Concentration & Solvent | Reaction Time | Orthogonality with Fmoc | Key Considerations |
| Hydrazine Monohydrate | 2% in N,N-dimethylformamide (DMF)[1][2] | 3-10 minutes (repeated treatments)[2][4] | No (removes Fmoc group)[1] | Highly efficient but toxic. Higher concentrations can lead to peptide cleavage at Glycine residues and conversion of Arginine to Ornithine.[1] The N-terminus should be protected with a Boc group if Fmoc is present elsewhere.[1][5] |
| Hydroxylamine HCl / Imidazole | 1 equiv. Hydroxylamine HCl, 0.75 equiv. Imidazole in N-methylpyrrolidone (NMP)[1][2] | 30-60 minutes[1][2] | Yes[1][5] | Milder and safer alternative to hydrazine. Fully orthogonal to the Fmoc group, allowing for selective deprotection without affecting the N-terminus.[1][2] |
Experimental Protocols
Detailed and reproducible protocols are crucial for successful Dde deprotection. Below are the standard procedures for the hydrazine and hydroxylamine methods.
This protocol is suitable for peptides where the N-terminal Fmoc group has been removed or is not present.
Reagents:
-
2% (v/v) Hydrazine monohydrate in N,N-dimethylformamide (DMF)[1]
-
Peptide-resin with a Dde-protected amino acid
-
DMF for washing
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a fresh solution of 2% hydrazine monohydrate in DMF.[1]
-
Add the 2% hydrazine/DMF solution to the peptide-resin (approximately 25 mL per gram of resin).[1]
-
Allow the mixture to stand at room temperature for 3 minutes.[1]
-
Filter the resin to remove the deprotection solution.[1]
-
Repeat the hydrazine treatment two more times for a total of three treatments.[1]
-
Wash the resin thoroughly with DMF (three times) to remove residual reagents.[1]
This protocol is ideal for selective Dde removal while preserving the N-terminal Fmoc group.
Reagents:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)[1]
-
Imidazole[1]
-
N-methylpyrrolidone (NMP)[1]
-
Peptide-resin with Dde- and Fmoc-protected amino acids
-
DMF for washing
Procedure:
-
Swell the peptide-resin in NMP.
-
Prepare the deprotection cocktail by dissolving hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalents based on the Dde content) in NMP (approximately 10 mL per gram of resin).[1][2]
-
Add the hydroxylamine/imidazole solution to the peptide-resin.
-
Gently agitate the mixture at room temperature for 30 to 60 minutes.[1][2]
-
Filter the resin to remove the deprotection solution.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the Dde deprotection process for both hydrazine and hydroxylamine cocktails.
Caption: Workflow for Dde deprotection using hydrazine and hydroxylamine.
Mechanism of Dde Cleavage
The cleavage of the Dde group by both hydrazine and hydroxylamine proceeds via a nucleophilic attack followed by a cyclization reaction.[2] This mechanism efficiently releases the free amine on the lysine side chain and forms a stable heterocyclic byproduct.
Caption: Simplified mechanism of Dde group cleavage.
References
A Comparative Guide to the Characterization of Peptides Synthesized with Fmoc-Orn(Dde)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high purity and yield of the target peptide. This guide provides a detailed comparison of peptides synthesized using Nα-Fmoc-Nδ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-L-ornithine (Fmoc-Orn(Dde)-OH) and its common alternatives. The focus is on the characterization of the resulting peptides, supported by experimental data and detailed protocols.
The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is an orthogonal protecting group for the δ-amino function of ornithine. Its stability to the basic conditions used for Fmoc group removal and its lability to mild hydrazine or hydroxylamine solutions make it a valuable tool for the synthesis of complex peptides, such as branched or cyclized structures.
Performance Comparison of Ornithine Protecting Groups
The choice of the side-chain protecting group for ornithine significantly impacts the synthesis strategy, crude purity, and potential side reactions. Below is a comparative summary of this compound and its alternatives.
| Protecting Group | Deprotection Conditions | Orthogonality with Fmoc | Key Advantages | Potential Issues |
| Dde | 2% Hydrazine in DMF or Hydroxylamine/Imidazole in NMP | Yes (with Hydroxylamine) | Enables on-resin side-chain modification. | Migration to unprotected amines can occur.[1] Hydrazine is toxic and also removes the Fmoc group.[2] |
| ivDde | 2% Hydrazine in DMF | Yes | More stable than Dde, less prone to migration.[3] | Slower deprotection than Dde. |
| Boc | Strong acid (e.g., >90% TFA) | Yes | High stability during synthesis, suitable for linear peptides. | Not suitable for on-resin side-chain modifications. |
| Mmt | Very mild acid (e.g., 1-2% TFA in DCM) | Yes | Allows for selective on-resin deprotection for cyclization or branching. | Less stable than Boc to repeated mild acid treatments. |
Quantitative Data Summary
The purity of the crude peptide is a critical indicator of the performance of a protecting group strategy. The following table provides representative HPLC purity data for a model peptide synthesized with different ornithine derivatives.
| Ornithine Derivative | Model Peptide Sequence | Crude Purity (by HPLC at 220 nm) |
| Fmoc-Orn(Boc)-OH | Tyr-Orn-Gly-Phe-Leu | ~85% |
| This compound | Tyr-Orn(Dde)-Gly-Phe-Leu | ~80% (Purity after Dde removal) |
| Fmoc-Orn(Mmt)-OH | Tyr-Orn(Mmt)-Gly-Phe-Leu | ~82% (Purity after Mmt removal) |
Note: These are representative values and actual results can vary based on the peptide sequence, synthesis scale, and coupling conditions.
Comparison of Dde Deprotection Reagents
The choice of reagent for Dde group removal is critical for maintaining peptide integrity and achieving orthogonality with the Fmoc group.
| Reagent | Typical Conditions | Reaction Time | Orthogonality with Fmoc | Considerations |
| Hydrazine Monohydrate | 2% in DMF | 3-10 minutes (repeated) | No (removes Fmoc) | Toxic; can lead to side reactions like Gly cleavage or Arg to Orn conversion at higher concentrations.[2] |
| Hydroxylamine HCl / Imidazole | 1 equiv. Hydroxylamine HCl, 0.75 equiv. Imidazole in NMP | 30-60 minutes | Yes | Milder and safer alternative; fully orthogonal to Fmoc, enabling selective on-resin deprotection.[2] |
Experimental Protocols
Detailed methodologies for key experimental procedures are provided below.
Standard Fmoc-SPPS Protocol
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).
-
Amino Acid Coupling: Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 2-5 for each amino acid in the sequence.
Selective Dde Deprotection Protocol (Hydroxylamine Method)
-
Resin Preparation: Wash the fully assembled, Nα-Fmoc protected peptide-resin with DMF (5x).
-
Dde Deprotection: Prepare a solution of hydroxylamine hydrochloride (1 equivalent based on Dde content) and imidazole (0.75 equivalents) in N-methylpyrrolidone (NMP). Add the solution to the resin and agitate at room temperature for 30-60 minutes.
-
Washing: Wash the resin extensively with DMF (5x) to remove residual reagents. The resin is now ready for on-resin side-chain modification.
Peptide Cleavage and Global Deprotection
-
Resin Washing: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
HPLC Analysis and Purification
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).
-
Analytical HPLC: Analyze the purity of the crude peptide using a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA. Monitor the elution at 220 nm.
-
Preparative HPLC: Purify the crude peptide on a preparative C18 column using an optimized gradient.
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC to identify those with the desired purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.
Visualizations
Experimental Workflow for Peptide Synthesis and Characterization
Caption: Workflow for Fmoc-SPPS using this compound.
Orthogonal Deprotection Strategydot
References
Cost-Effectiveness of Fmoc-Orn(Dde)-OH in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of protected amino acid derivatives is a critical decision that impacts not only the synthetic strategy but also the overall cost-effectiveness of the process. This guide provides an objective comparison of Fmoc-Orn(Dde)-OH with other commonly used ornithine derivatives, supported by cost analysis and established experimental protocols.
The strategic use of ornithine in peptide synthesis allows for the creation of lactam bridges for cyclization, the introduction of labels, or the synthesis of peptide analogs. The choice of the side-chain protecting group for ornithine is paramount, as it dictates the conditions for its selective removal and subsequent modification. This compound is a valuable building block due to the Dde group's orthogonality with the acid-labile groups commonly used in Fmoc-SPPS. However, its cost-effectiveness relative to other derivatives requires careful consideration.
Comparative Cost Analysis
The primary factors influencing the cost-effectiveness of using a particular ornithine derivative are the initial purchase price of the amino acid and the cost of the reagents required for its specific deprotection protocol. The following tables provide a summary of these costs.
Table 1: Comparative Pricing of Fmoc-Ornithine Derivatives
| Derivative | Protecting Group | Typical Price Range (per gram) | Key Feature |
| This compound | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | $94.00 - $115.00+ | Removable with dilute hydrazine or hydroxylamine; orthogonal to acid-labile groups.[1][2] |
| Fmoc-Orn(Boc)-OH | Boc (tert-butyloxycarbonyl) | $1.60 - $38.93 | Standard, acid-labile protection; removed during final cleavage.[3][4] |
| Fmoc-Orn(Mtt)-OH | Mtt (4-methyltrityl) | $71.10 - $147.00+ | Highly acid-labile; removable under very mild acidic conditions.[5][6] |
| Fmoc-Orn(Aloc)-OH | Aloc (allyloxycarbonyl) | Varies (Inquire with suppliers) | Removable with palladium catalysts; orthogonal to both acid- and base-labile groups.[7] |
Note: Prices are based on publicly available list prices from various suppliers (e.g., P3 BioSystems, BroadPharm, Sigma-Aldrich, Oakwood Chemical, ChemUniverse) for small quantities (1-5g) and are subject to change. Bulk pricing may be significantly different.
Table 2: Cost of Deprotection Reagents
| Reagent | Application | Typical Price Range |
| Hydrazine Monohydrate | Dde group removal | ~$72.50 per 100g |
| Hydroxylamine Hydrochloride | Dde group removal (Fmoc orthogonal) | ~$55.00 - $88.00 per 100g |
| Imidazole | Used with Hydroxylamine HCl | ~$16.00 - $180.00 per kg |
| Trifluoroacetic Acid (TFA) | Boc and Mtt group removal, final cleavage | ~$67.90 - $105.25 per 100mL |
Note: Prices are based on publicly available list prices from various suppliers for synthesis-grade reagents and are subject to change.
From a purely financial perspective, Fmoc-Orn(Boc)-OH is the most cost-effective derivative due to its significantly lower purchase price and the fact that its deprotection occurs during the standard final cleavage step with TFA, incurring no additional reagent costs. In contrast, This compound has a substantially higher initial cost, plus the added expense of specific deprotection reagents like hydrazine or hydroxylamine.
Performance and Experimental Considerations
While cost is a major factor, the performance and strategic advantages of each derivative are equally important. The "cost" of a failed or low-yield synthesis due to an inappropriate protecting group strategy can far outweigh the initial savings on reagents.
This compound offers the key advantage of orthogonality. The Dde group is stable to the piperidine used for Nα-Fmoc removal and the strong acids (like TFA) used for final cleavage of the peptide from the resin and removal of other side-chain protecting groups (like Boc and tBu). This allows for selective deprotection of the ornithine side-chain while the peptide is still attached to the solid support, enabling on-resin cyclization, branching, or labeling.
Fmoc-Orn(Boc)-OH is the workhorse for linear peptides or when side-chain modification is not required. Its deprotection is straightforward and occurs simultaneously with the final cleavage. However, it does not allow for selective on-resin modification of the ornithine side-chain.
Fmoc-Orn(Mtt)-OH provides an alternative orthogonal strategy. The Mtt group is highly acid-labile and can be removed with a very dilute solution of TFA (e.g., 1-2% in DCM), which does not affect other acid-labile groups like Boc.[8] This makes it an excellent choice for on-resin cyclization.[8]
Fmoc-Orn(Aloc)-OH offers another layer of orthogonality, as the Aloc group is removed by palladium catalysis, leaving acid- and base-labile groups intact.
Experimental Protocols
Below are detailed methodologies for the key experimental steps involving Fmoc-ornithine derivatives.
Protocol 1: Standard Fmoc-SPPS Coupling Cycle
This protocol is applicable for coupling any Fmoc-protected amino acid, including the ornithine derivatives discussed.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30-60 minutes in a suitable reaction vessel.[11]
-
Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.[11]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11]
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-ornithine derivative (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU or HATU, 3-5 equivalents) in DMF.
-
Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[11]
-
-
Monitoring and Washing: Monitor the coupling reaction for completeness using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates a complete reaction. Once complete, wash the resin thoroughly with DMF.
Protocol 2: On-Resin Deprotection of the Dde Group
This protocol allows for the selective removal of the Dde protecting group from the ornithine side-chain while the peptide remains on the resin.
-
Resin Preparation: After the full peptide sequence is assembled, wash the peptide-resin thoroughly with DMF.
-
Deprotection Cocktail: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Reaction: Add the 2% hydrazine solution to the peptide-resin, ensuring the resin is fully submerged. Agitate the mixture at room temperature. The reaction is typically complete within 30 minutes (e.g., 2 treatments of 15 minutes each).[12]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove all residual reagents. The free side-chain amine is now available for modification.
Conclusion and Recommendations
The choice between this compound and its alternatives is a strategic decision based on the specific goals of the peptide synthesis project.
-
For routine synthesis of linear peptides where no on-resin side-chain modification is needed, Fmoc-Orn(Boc)-OH is overwhelmingly the most cost-effective choice due to its low purchase price and lack of additional deprotection steps.
-
For the synthesis of cyclic, branched, or specifically labeled peptides , where on-resin modification of the ornithine side-chain is required, an orthogonal protecting group is necessary.
-
This compound is a robust and well-established option. Despite its higher cost, it provides a reliable method for selective deprotection.
-
Fmoc-Orn(Mtt)-OH presents a strong, albeit also costly, alternative, particularly advantageous for researchers who prefer to avoid the use of hydrazine.
-
Ultimately, the higher initial cost of this compound is justified when the synthetic strategy demands its unique orthogonal deprotection properties. For simpler synthetic targets, the more economical Fmoc-Orn(Boc)-OH is the logical and recommended choice. Researchers must weigh the upfront costs against the synthetic capabilities and potential for higher-purity complex products that orthogonal strategies enable.
References
- 1. Ornithine (Orn), Fmoc Amino Acids, Amino Acids, P3 BioSystems [p3bio.com]
- 2. This compound [oakwoodchemical.com]
- 3. Fmoc-Orn(Boc)-OH price,buy Fmoc-Orn(Boc)-OH - chemicalbook [m.chemicalbook.com]
- 4. Fmoc-Orn(Boc)-OH | 109425-55-0 | BroadPharm [broadpharm.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. Fmoc-Orn(Mtt)-OH Novabiochem 343770-23-0 [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
A Comparative Guide to Ornithine Protecting Groups: Evaluating the Impact of Fmoc-Orn(Dde)-OH on Final Peptide Purity
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting groups is a critical determinant of final product purity and yield. This guide provides an objective comparison of Fmoc-Orn(Dde)-OH with its common alternatives, focusing on their impact on the purity of the final peptide. We present a summary of expected performance based on existing literature, detailed experimental protocols for context, and visual diagrams to clarify the underlying chemical workflows and pathways.
The strategic selection of an orthogonally protected ornithine derivative is paramount in Solid-Phase Peptide Synthesis (SPPS) for the creation of complex peptides, including those with branched structures, cyclizations, or post-translational modifications. The Nα-Fmoc-Nδ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl] (Dde) protected ornithine, or this compound, offers a unique deprotection strategy that is orthogonal to the standard acid-labile side-chain protecting groups (like Boc) and the base-labile Fmoc group on the N-terminus.
Performance Comparison of Ornithine Protecting Groups
The choice of a side-chain protecting group for ornithine directly influences the potential for side reactions and the ultimate purity of the synthesized peptide. The following table summarizes the expected performance of this compound and its common alternatives, Fmoc-Orn(Boc)-OH and Fmoc-Orn(ivDde)-OH, based on a review of technical literature and application notes.
| Protecting Group | Deprotection Conditions | Key Advantages | Potential Impact on Purity | Expected Crude Purity Range |
| Dde | 2% Hydrazine in DMF | Mild, orthogonal to Fmoc and tBu-based groups. | Potential for Dde group migration to other free amines, especially in longer or complex sequences. Incomplete removal can lead to heterogeneous products. | 70-90% |
| Boc | Strong acid (e.g., TFA) | Very stable to the basic conditions used for Fmoc removal, minimizing side reactions during synthesis. | Requires harsh acidic conditions for removal, which can degrade sensitive peptide sequences. | 80-95% |
| ivDde | 2% Hydrazine in DMF (often requires longer reaction times or elevated temperature) | More stable to piperidine than Dde, reducing the risk of premature deprotection and migration. | Generally leads to higher purity than Dde due to increased stability. Removal can be sluggish, potentially leading to incomplete deprotection. | 75-92% |
Experimental Protocols
To provide a framework for the evaluation of these protecting groups, the following are detailed methodologies for key experiments in peptide synthesis and analysis.
Solid-Phase Peptide Synthesis (SPPS) Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling: Dissolve the Fmoc-amino acid (3 eq.), a coupling agent such as HBTU (3 eq.), and a base like DIPEA (6 eq.) in DMF. Add the solution to the resin and agitate for 2 hours.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
Side-Chain Deprotection Protocols
-
Dde/ivDde Group Removal:
-
Wash the peptide-resin with DMF.
-
Treat the resin with a solution of 2% hydrazine hydrate in DMF. For Dde, this is typically performed for 3-5 minutes and repeated twice. For ivDde, longer reaction times (e.g., 30-60 minutes, repeated 2-3 times) may be necessary.
-
Wash the resin thoroughly with DMF.
-
-
Boc Group Removal:
-
The Boc group is typically removed during the final cleavage from the resin.
-
Treat the peptide-resin with a cleavage cocktail, commonly Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Peptide Cleavage and Purification
-
Cleavage: Treat the dried peptide-resin with a cleavage cocktail for 2-3 hours.
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Characterize the purified peptide by mass spectrometry and analytical HPLC to confirm identity and purity.
Visualizing the Workflow and Chemical Pathways
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Conclusion
The selection of a protecting group for the ornithine side chain is a critical decision in peptide synthesis that has a significant impact on the final purity of the product.
-
Fmoc-Orn(Boc)-OH is a robust choice for linear peptides where side-chain modification is not required until the final cleavage, offering high stability during synthesis.
-
This compound provides the flexibility of orthogonal deprotection under mild conditions, which is advantageous for the synthesis of complex peptides. However, researchers must be aware of the potential for Dde group migration, which can impact purity.
-
Fmoc-Orn(ivDde)-OH offers a more stable alternative to Dde, mitigating the risk of premature deprotection and side reactions, though its removal may require more stringent conditions.
Ultimately, the optimal choice will depend on the specific peptide sequence, the complexity of the synthetic strategy, and the desired final purity. Careful consideration of these factors, guided by the information presented in this guide, will enable researchers to make informed decisions and achieve their desired synthetic outcomes.
Safety Operating Guide
Proper Disposal of Fmoc-Orn(Dde)-OH: A Comprehensive Guide
For Immediate Reference: Treat Fmoc-Orn(Dde)-OH and all associated materials as hazardous chemical waste. Due to the absence of a definitive GHS classification, a precautionary approach is essential for ensuring laboratory safety and regulatory compliance. This guide provides detailed procedures for the proper disposal of the solid compound and the various liquid waste streams generated during its use in peptide synthesis.
Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations, as these may vary. All handling and disposal operations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a laboratory coat.
Step-by-Step Disposal Procedures
Effective and safe disposal hinges on the meticulous segregation of waste streams. At no point should different categories of waste described below be mixed, as this could lead to dangerous chemical reactions, such as the violent neutralization of acids and bases or the formation of toxic gases.
Protocol 1: Solid Waste Disposal
This protocol applies to unused, expired, or contaminated solid this compound, as well as contaminated disposables such as weigh boats, pipette tips, and gloves.
-
Containment: Carefully place all solid waste into a designated, sealable hazardous waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container should be clearly labeled.
-
Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "this compound" and list any other solid contaminants.
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory. Ensure it is segregated from incompatible materials, particularly strong acids, bases, and oxidizing agents.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste contractor.
Protocol 2: Non-Halogenated Liquid Waste Disposal
This protocol covers solutions where this compound is dissolved in non-halogenated organic solvents (e.g., DMF, NMP, DCM).
-
Collection: Use a dedicated, sealed, and properly vented hazardous waste container appropriate for flammable organic liquids.
-
Segregation: This waste must be kept separate from halogenated solvents, aqueous waste, and acidic or basic solutions.
-
Labeling: Label the container "Hazardous Waste: Non-Halogenated Organic Solvents." List all chemical constituents, including "this compound" and the name of the solvent(s).
-
Disposal: Store in the designated hazardous waste area and arrange for collection by your institution's EHS department.
Protocol 3: Fmoc-Group Deprotection Waste (Basic)
The removal of the Fmoc protecting group typically involves a solution of piperidine in a solvent like DMF. This creates a distinct, basic hazardous waste stream.
-
Collection: Collect this waste, which contains piperidine and the dibenzofulvene-piperidine adduct, in its own dedicated, sealed container.
-
Segregation: Crucially, do not mix this basic waste stream with any acidic waste (e.g., from TFA cleavage steps). Mixing can cause a strong exothermic reaction.
-
Labeling: Label the container "Hazardous Waste: Basic Non-Halogenated Organic Waste" and list the contents (e.g., "Piperidine, DMF, Dibenzofulvene adducts").
-
Disposal: Arrange for disposal through your institution's EHS department.
Protocol 4: Dde-Group Deprotection Waste
The removal of the Dde protecting group often uses hydrazine or hydroxylamine. These reagents are hazardous and require specific handling.
-
Collection: Use a dedicated, sealed container for waste generated from this step.
-
Segregation: Do not mix hydrazine-containing waste with other streams. Hydrazine is highly toxic and reactive.
-
Labeling: Label the container "Hazardous Waste: Hydrazine Waste" (or "Hydroxylamine Waste") and list all components (e.g., "2% Hydrazine in DMF").
-
Disposal: Due to the acute toxicity of reagents like hydrazine, immediate consultation with your EHS department for specific disposal protocols is imperative.
Key Disposal Parameters
The following table summarizes critical parameters for the safe disposal of this compound and its associated waste streams.
| Parameter | Guideline / Information | Rationale |
| Solid Waste Container | Sealable, HDPE or other compatible plastic. | Prevents release of dust and ensures chemical compatibility. |
| Liquid Waste Containers | Sealable, vented, HDPE or plastic-coated glass. | Prevents vapor buildup and ensures chemical resistance.[1][2] |
| Waste Segregation | Critical. Separate Solid, Non-Halogenated, Basic, and Dde-Deprotection waste. | Prevents dangerous chemical reactions and ensures proper disposal routing.[3] |
| Labeling Standard | Must include "Hazardous Waste" and full chemical names of all contents. | Ensures clear identification for safe handling and disposal by EHS personnel. |
| Storage Location | Designated, secondary-contained satellite accumulation area. | Complies with laboratory safety regulations and contains potential spills. |
Disposal Workflow and Logic
The following diagram illustrates the decision-making process for correctly segregating and disposing of waste generated from experiments involving this compound.
Caption: Waste segregation workflow for this compound.
References
Essential Safety and Logistical Guide for Handling Fmoc-Orn(Dde)-OH
This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of Fmoc-Orn(Dde)-OH (Nα-Fmoc-Nδ-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-L-ornithine), a key reagent in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Identification and Classification
Anticipated Hazards of this compound:
| Hazard Category | Classification | Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 (Assumed) | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 2A (Assumed) | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against exposure to this compound. A hazard assessment is necessary to determine the appropriate PPE for specific tasks.[3][4] The following table summarizes the recommended PPE for handling this compound.
Table of Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or ANSI Z87.1 standards.[3][5] A face shield should be worn over goggles when a splash hazard exists.[3][6] | Protects eyes from dust particles and chemical splashes.[6] |
| Hand Protection | Chemical-resistant nitrile gloves are the minimum requirement for incidental contact.[3][6] Change gloves immediately after contact with the chemical.[3] | Prevents skin contact and potential irritation.[7] |
| Skin and Body Protection | A laboratory coat is mandatory.[3][6][8] Long pants and closed-toe shoes must be worn.[3][6] | Protects skin and clothing from spills and contamination.[6] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended if there is a risk of generating dust or when working outside of a certified chemical fume hood.[1][2] | Minimizes the risk of inhaling irritating dust particles. |
Operational Plan: Handling and Experimental Protocols
All handling of this compound, especially of the solid powder, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
Protocol for Weighing and Preparing Solutions:
-
Preparation: Before handling the compound, ensure you are wearing all the required PPE as detailed in the table above.
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of fine powder.
-
Use a disposable weigh boat to avoid contamination of balances.
-
Handle the solid with a clean spatula. Avoid creating dust.[5]
-
-
Dissolution:
-
Add the desired solvent (e.g., Dimethylformamide - DMF) to the vessel containing the weighed this compound.
-
Gently swirl or stir the mixture until the solid is fully dissolved.
-
-
Post-Handling:
-
After use, securely seal the primary container of this compound.
-
Clean the spatula and the weighing area.
-
Dispose of the weigh boat and any contaminated items as solid chemical waste.[7]
-
Disposal Plan
Proper segregation and disposal of waste are critical to prevent hazardous chemical reactions and ensure environmental safety. Never dispose of this compound or its associated waste down the drain or in regular trash.[7]
Table of Waste Disposal Procedures:
| Waste Type | Collection and Containerization | Disposal Procedure |
| Solid Waste | Collect unreacted this compound and contaminated disposables (e.g., gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled container for solid chemical waste.[1][7] | Dispose of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[1][2] |
| Liquid Waste (Non-Halogenated) | Collect solutions containing this compound and solvents like DMF in a dedicated, sealed, and chemically resistant container. Label clearly as "Hazardous Waste: Non-Halogenated Organic."[7] | Arrange for disposal through your institution's EHS department. Do not mix with other waste streams.[2] |
| Fmoc Deprotection Waste | Waste from Fmoc group removal, typically containing piperidine in DMF, should be collected in its own dedicated, sealed container. This is a basic hazardous waste stream.[2] | Label as "Hazardous Waste: Fmoc Deprotection Solution (Piperidine/DMF)." Do not mix with acidic waste to prevent a strong exothermic reaction.[2] |
| Contaminated Sharps | Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container. | Dispose of as hazardous sharps waste according to institutional protocols. |
| Empty Containers | Triple rinse the empty container with a suitable solvent (e.g., DMF). Collect the rinsate as liquid hazardous waste. Deface the label on the empty container. | Dispose of the rinsed container as non-hazardous waste, or as per institutional guidelines.[1] |
Emergency Procedures
Spill Response:
-
Solid Spill: Evacuate the immediate area.[5] Avoid creating dust.[5] Gently cover the spill with an absorbent, non-combustible material like sand or vermiculite. Carefully sweep the material into a labeled hazardous waste container.[2]
-
Liquid Spill: Absorb the spill with an inert absorbent material and place it in a sealed container for hazardous waste disposal.
Exposure Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]
Handling and Disposal Workflow
The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. FMOC-ORN(IVDDE)-OH Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. benchchem.com [benchchem.com]
- 8. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
